Isoflupredone
Description
Historical Perspective in Glucocorticoid Research
The development of isoflupredone is rooted in the extensive mid-20th-century research aimed at synthesizing novel corticosteroids with enhanced therapeutic properties. Following the initial discovery and application of cortisol, scientists began modifying the steroid nucleus to create analogues with greater potency and more specific effects. The introduction of a double bond between carbons 1 and 2 of the cortisol structure was a key modification that selectively increased glucocorticoid and anti-inflammatory activity, leading to the development of compounds like prednisolone (B192156). merckvetmanual.com
Further modifications, such as the addition of a fluorine atom at the 9α position, were found to significantly potentiate both glucocorticoid and mineralocorticoid activity. psu.edu this compound, also known as 9α-fluoroprednisolone, emerged from this line of research as a potent synthetic glucocorticoid. wikipedia.org While this compound itself was never marketed for human use, its acetate (B1210297) ester, this compound acetate, was developed and found utility in veterinary medicine. wikipedia.orgdrugbank.com Research into its synthesis identified pathways from precursors like fludrocortisone (B194907) acetate. chemicalbook.com Comparative studies have positioned this compound relative to other glucocorticoids, noting its glucocorticoid activity is approximately 10 times that of prednisolone, 50 times that of hydrocortisone, and 67 times that of cortisone (B1669442) as measured by liver glycogen (B147801) deposition in rats. zoetisus.comdrugs.com
Overview of Glucocorticoid Receptor Agonism and Its Relevance
The therapeutic effects of this compound are mediated through its action as an agonist of the glucocorticoid receptor (GR). rmtcnet.com Glucocorticoid receptors are intracellular proteins that, in an inactive state, reside in the cytoplasm as part of a multiprotein complex. oncoscience.uswikipedia.org
The mechanism of GR agonism involves several key steps:
Ligand Binding: As a GR agonist, this compound diffuses across the cell membrane and binds to the GR in the cytoplasm. atsjournals.org
Conformational Change and Translocation: This binding event induces a conformational change in the receptor, causing the release of associated heat shock proteins. This "activated" hormone-receptor complex then translocates into the nucleus. oncoscience.usatsjournals.org
Genomic Regulation: Once in the nucleus, the GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). wikipedia.org This interaction can modulate gene expression in two primary ways:
Transactivation: The GR dimer can bind to GREs, recruiting co-activator proteins to promote the transcription of target genes. oncoscience.uswikipedia.org This mechanism is responsible for the expression of various anti-inflammatory proteins and proteins involved in metabolism. oncoscience.us
Transrepression: The GR can also inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. atsjournals.org This repression occurs through protein-protein interactions and is a major contributor to the anti-inflammatory effects of glucocorticoids. atsjournals.orgbmj.com
The relevance of GR agonism lies in its ability to potently suppress inflammation and immune responses. animeal.in The development of selective glucocorticoid receptor agonists (SEGRAs) is an area of research focused on creating compounds that preferentially induce transrepression over transactivation, with the goal of separating the desired anti-inflammatory effects from potential metabolic side effects. oncoscience.usnih.gov
Scope of this compound Research within Veterinary Medicine and Beyond
The vast majority of research on this compound has been conducted within the field of veterinary medicine, where its acetate ester is approved for use in several species. ncats.iodrdavidnickeldvm.com
Veterinary Research:
Cattle: this compound has been extensively studied in cattle for a variety of conditions. Research has focused on its efficacy in treating bovine ketosis, a metabolic disorder, due to its potent gluconeogenic activity. zoetisus.comdrugs.com It has also been evaluated as an ancillary therapy for bovine respiratory disease (BRD), with studies examining its impact on clinical signs and weight gain. uark.eduavma.orgavma.org Other research in cattle has explored its use in inflammatory conditions and its metabolic effects, such as its impact on plasma potassium concentrations. drugs.comnih.govavma.org
Horses: In equine medicine, research has investigated this compound for the management of recurrent airway obstruction (RAO), also known as heaves, a condition analogous to asthma in humans. researchgate.netnexgenvetrx.com Studies have compared its efficacy to other corticosteroids like dexamethasone (B1670325). researchgate.net Its use for localized inflammatory conditions such as joint inflammation has also been a subject of study. drugs.comrmtcnet.com
Other Species: this compound is also indicated for use in swine. drugs.comncats.io It is often included in topical preparations combined with antibiotics and local anesthetics for use in dogs, cats, and horses to treat skin and ear infections. drdavidnickeldvm.comvcahospitals.com
Research Beyond Veterinary Medicine: While less common, this compound has been used in research involving laboratory animals like rats and mice to study various physiological and pathological processes. researchgate.netnki.nl For instance, it has been used in models to study glucocorticoid effects on muscle mass. researchgate.net More recently, patent literature indicates emerging research interest in this compound and its derivatives for potential therapeutic applications in human neurodegenerative diseases, specifically those associated with TDP-43 proteinopathy. google.com
Research Data Tables
Table 1: Comparative Glucocorticoid Potency This table shows the relative glucocorticoid activity of this compound compared to other common corticosteroids, based on liver glycogen deposition studies in rats.
| Compound | Relative Glucocorticoid Activity |
| Cortisone | 1 |
| Hydrocortisone | ~1.3 |
| Prednisolone | ~7.4 |
| This compound | ~67 |
Data sourced from references zoetisus.comdrugs.com.
Table 2: Investigated Veterinary Applications of this compound This table summarizes the primary areas of research for this compound in major veterinary species.
| Species | Investigated Application | Research Focus |
| Cattle | Bovine Ketosis | Gluconeogenic and glycogen deposition activity. zoetisus.comdrugs.com |
| Bovine Respiratory Disease (BRD) | Ancillary therapy to reduce inflammation and improve clinical signs. uark.eduavma.org | |
| Inflammatory Conditions | Alleviation of pain and lameness associated with arthritis, laminitis, etc. zoetisus.comdrugs.com | |
| Metabolic Studies | Effects on plasma electrolytes and glucose. nih.govavma.org | |
| Horse | Recurrent Airway Obstruction (RAO) | Improvement of lung function. researchgate.net |
| Musculoskeletal Inflammation | Treatment for arthritis, bursitis, tendinitis. zoetisus.comdrugs.com | |
| Swine | General Inflammatory Conditions | Anti-inflammatory and supportive therapy. drugs.comncats.io |
| Dog, Cat | Topical Infections | Component of combination products for skin and ear conditions. drdavidnickeldvm.comvcahospitals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-BULBTXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009333 | |
| Record name | Isoflupredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-95-4 | |
| Record name | Isoflupredone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflupredone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflupredone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11522 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoflupredone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOFLUPREDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization for Research
Advanced Synthetic Routes for Isoflupredone
The synthesis of this compound involves sophisticated chemical transformations designed to build its complex, multi-ring structure with precise stereochemistry.
Stereoselective Synthesis and Chiral Intermediates
The biological activity of steroids is critically dependent on their stereochemistry. numberanalytics.com this compound possesses a rigid tetracyclic core with multiple chiral centers, making stereoselective synthesis essential. numberanalytics.comwikipedia.org Synthetic strategies must control the three-dimensional arrangement of atoms to produce the biologically active isomer. numberanalytics.com
Key approaches to achieving this include:
Use of Chiral Starting Materials: Many steroid syntheses, including those for industrial production, begin with structurally complex and naturally occurring chiral precursors like plant sapogenins (e.g., diosgenin) or sterols. scispace.comresearchgate.net These materials already possess the required stereochemical configuration of the core ring system, which is then carried through subsequent chemical modifications. scispace.com
Chiral Catalysts and Reagents: Asymmetric synthesis may employ chiral catalysts or reagents to guide the formation of specific stereoisomers. researchgate.net For instance, amino acid-catalyzed asymmetric cyclization reactions are a known strategy in steroid synthesis to create key chiral intermediates. scispace.com
Microbial Biotransformation: A crucial technique in modern steroid synthesis is the use of microorganisms. Specific microbes can introduce functional groups, such as hydroxyl groups, at precise locations on the steroid skeleton with high stereoselectivity. nih.gov For example, microbial reduction is used to produce key chiral intermediates in the synthesis of A-ring aromatic steroids. nih.gov This combination of chemistry and biotechnology is vital for large-scale production. researchgate.net
The complexity and the need for stereochemical control are significant challenges in steroid synthesis. numberanalytics.com
Functional Group Modifications for Glucocorticoid Activity Enhancement
Key structural modifications include:
Δ¹-Dehydrogenation: The introduction of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus (as seen in prednisolone (B192156) compared to hydrocortisone) selectively increases glucocorticoid activity without significantly affecting mineralocorticoid effects. msdvetmanual.com
9α-Fluorination: The addition of a fluorine atom at the 9α position is a critical modification that enhances both glucocorticoid and mineralocorticoid activity. msdvetmanual.com This modification is a hallmark of this compound (9α-fluoroprednisolone).
C11-Hydroxyl Group: The presence of a hydroxyl group (-OH) at the C11 position, rather than a keto group, is important for glucocorticoid potential. nih.gov This feature is believed to enhance the steroid's ability to cross cellular membranes. nih.gov
| Functional Group | Effect on Activity | Reference |
|---|---|---|
| Δ¹-Dehydrogenation | Selectively increases glucocorticoid activity. | msdvetmanual.com |
| 9α-Fluorination | Enhances both glucocorticoid and mineralocorticoid activity. | msdvetmanual.com |
| C11-Hydroxyl Group | Enhances glucocorticoid potential. | nih.gov |
Table 1: Effects of key functional group modifications on corticosteroid activity.
Industrial Scale Synthesis Considerations
Transitioning a steroid synthesis from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to develop cost-efficient, high-yield, and environmentally responsible processes. researchgate.netgoogle.com
Factors influencing industrial synthesis include:
Raw Material Availability: Industrial processes often start from inexpensive and readily available materials like diosgenin (B1670711) from sapogenins or phytosterols, which are converted into key steroid intermediates (synthons) through chemical and microbial transformations. researchgate.netmdpi.com
Process Efficiency: Routes are optimized to be as short as possible, with high yields at each step. For example, a novel process for this compound acetate (B1210297) boasts commercially viable yields. quickcompany.in The development of a one-step quantitative esterification can significantly simplify a process compared to multi-step procedures. google.com
Environmental Impact: Modern industrial chemistry aims to use environmentally friendly and low-toxicity reagents and mild reaction conditions to create "green" synthesis pathways. google.com
Biotechnology Integration: The combination of chemical synthesis with microbial transformations (biotechnology) is a cornerstone of modern industrial steroid production. researchgate.netnih.gov Microorganisms are used for specific, hard-to-achieve chemical steps like hydroxylation. nih.gov The global pharmaceutical industry's demand for steroid substances is substantial, exceeding 1,500 tons annually, making efficient large-scale production essential. nih.gov
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
To investigate how molecular structure relates to biological function (Structure-Activity Relationship or SAR), chemists synthesize various derivatives of a parent compound. researchgate.net For this compound, the acetate and phosphate (B84403) esters are important derivatives.
This compound Acetate Synthesis
This compound acetate is a common ester derivative. Its synthesis typically involves the esterification of the C21-hydroxyl group of this compound.
A patented process describes the synthesis of this compound acetate starting from other corticosteroids like prednisolone or prednisone. quickcompany.in Key steps in these synthetic schemes often include:
Reaction with a Fluorinating Agent: To introduce the characteristic 9α-fluoro group.
Acetylation: The C21-hydroxyl group is acetylated. One process describes reacting prednisolone directly with acetic anhydride, using 4-dimethylaminopyridine (B28879) as a catalyst without the need for an additional solvent. google.com
Purification: The final product is purified, often through filtration and recrystallization, to obtain crude and then final-grade this compound acetate. quickcompany.in
| Starting Material | Resulting Product | Reference |
|---|---|---|
| Prednisolone | This compound Acetate | quickcompany.in |
| Prednisone | This compound Acetate | quickcompany.in |
| Fludrocortisone (B194907) Acetate | This compound Acetate | chemicalbook.com |
Table 2: Common starting materials for the synthesis of this compound Acetate.
This compound Phosphate Ester Synthesis and Analogues
Phosphate esters of corticosteroids are often synthesized to create water-soluble prodrugs. msdvetmanual.comunina.it These derivatives can be administered in aqueous solutions and are typically hydrolyzed in the body by enzymes to release the active parent steroid. msdvetmanual.comunina.it
The synthesis of a steroid 21-phosphate ester generally involves reacting the corresponding 21-hydroxyl steroid with a suitable phosphorylating agent. googleapis.com One general method involves converting the C21-hydroxyl group to a leaving group (like a 21-iodo or 21-sulfonyloxy group) and subsequently reacting it with a phosphate source, such as silver dihydrogen phosphate. google.com The reaction is often carried out in an inert solvent in the presence of an organic base. googleapis.com The resulting this compound 21-phosphate is typically isolated as a salt, such as this compound 21-Phosphate Ester Disodium (B8443419) Salt, to enhance stability and solubility. googleapis.com
| Derivative Name | Molecular Formula | Primary Research Purpose | Reference |
|---|---|---|---|
| This compound Acetate | C₂₃H₂₉FO₆ | SAR studies, therapeutic agent. | drugbank.comkoreascience.kr |
| This compound 21-Phosphate Ester Disodium Salt | C₂₁H₂₆FNa₂O₈P | Prodrug development, increased water solubility. | msdvetmanual.comunina.it |
Table 3: Key derivatives of this compound for research.
Molecular Mechanisms of Isoflupredone Action
Glucocorticoid Receptor Binding and Activation
The primary mechanism of isoflupredone's action is through its function as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. oup.com
The binding of this compound to the glucocorticoid receptor is a critical initiating step. In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP70 and HSP90. vt.edu this compound, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytoplasmic GR. vt.edunih.gov This binding event induces a conformational change in the receptor protein, leading to the dissociation of the heat shock protein complex. vt.edu
The potency of a glucocorticoid is influenced by its binding affinity for the receptor. nih.govresearchgate.net Structural modifications to the basic steroid skeleton are known to alter this affinity. merckvetmanual.com In this compound, the presence of a double bond between carbons 1 and 2 (the Δ1-dehydro-configuration) and a 9α-fluoro substituent both serve to increase its glucocorticoid potency and selectivity. merckvetmanual.comresearchgate.netpsu.edu These structural features enhance the stability of the ligand-receptor interaction, contributing to this compound's powerful activity. merckvetmanual.com
Once activated, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. vt.edu This modulation occurs through two primary genomic mechanisms: transactivation and transrepression.
Transactivation: The this compound-GR complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically up-regulates the transcription of anti-inflammatory proteins. vt.edu A key protein induced via this pathway is annexin (B1180172) A1 (also known as lipocortin-1), which inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. vt.edu
Transrepression: A major component of the anti-inflammatory effect of glucocorticoids stems from their ability to suppress the activity of other transcription factors. psu.edu The activated this compound-GR complex can inhibit pro-inflammatory signaling pathways by interfering with transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). psu.edunih.govcore.ac.uk This repression prevents the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α), chemokines, and cell adhesion molecules. core.ac.uknottingham.ac.uk
Research has identified potential target genes for this compound. Computational studies suggest it may down-regulate ERG target genes, an oncogenic transcription factor. nih.gov Other analyses have predicted interactions with genes such as SDC2 (Syndecan-2) and CPD (Carboxypeptidase D), highlighting its potential to modulate processes beyond inflammation. nih.gov
Mineralocorticoid Receptor Interactions and Implications
A significant aspect of this compound's molecular profile is its interaction with the mineralocorticoid receptor (MR), which is closely related to the GR.
This compound is not exclusively selective for the glucocorticoid receptor; it also demonstrates considerable activity at the mineralocorticoid receptor. merckvetmanual.com The structural feature responsible for its high glucocorticoid potency—the 9α-fluorination—also enhances its mineralocorticoid activity. merckvetmanual.comresearchgate.netpsu.edu This lack of selectivity means that this compound can act as a potent agonist at both receptor types, a characteristic that has significant physiological implications. merckvetmanual.comresearchgate.net
The agonist activity of this compound at the mineralocorticoid receptor is the molecular basis for its effects on electrolyte balance. merckvetmanual.comresearchgate.net The primary physiological function of MR activation in the kidneys is to regulate sodium and potassium homeostasis. ahajournals.orgworktribe.com When this compound binds to and activates MRs in the epithelial cells of the renal distal nephron, it initiates a specific signaling cascade. worktribe.combioscientifica.com
This activation triggers the transcription of MR target genes, notably serum and glucocorticoid-regulated kinase 1 (Sgk-1). worktribe.com Sgk-1, in turn, phosphorylates and activates other proteins that ultimately increase the number and activity of the epithelial sodium channel (ENaC) on the apical membrane of the cells. oup.comworktribe.com The resulting increase in sodium reabsorption from the tubular fluid creates an electronegative gradient across the membrane, which drives the secretion of potassium ions into the urine. bioscientifica.com This enhanced potassium excretion can lead to hypokalemia, a state of low serum potassium concentration. merckvetmanual.com
Cellular and Subcellular Effects
The action of this compound involves a sequence of events at the cellular and subcellular levels. The process begins with the passive diffusion of the molecule into the cell, followed by binding to its cytoplasmic receptors. vt.edu A key subcellular event is the subsequent translocation of the activated hormone-receptor complex into the nucleus, which is necessary for its genomic actions. vt.edu The phosphorylation state of the receptor itself can influence its intracellular trafficking and localization. google.com
At the cellular level, this compound exerts effects on various cell types, particularly those of the immune system. It has been shown to suppress the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from monocytes. nottingham.ac.uk This action contributes directly to its systemic anti-inflammatory effects. Additionally, research suggests this compound may have an affinity for the CD8A protein on T-cells, a component of the T-cell receptor complex, indicating potential modulatory effects on cytotoxic T-lymphocyte function, though the precise nature of this interaction requires further investigation. immunopaedia.org.zaclevelandclinic.org
Impact on Immune Cell Function and Regulation
Key impacts on immune cells include:
Inhibition of Leukocyte Migration and Congregation : Corticosteroids like this compound limit the congregation of inflammatory cells at the site of inflammation. avma.org They decrease vascular permeability and inhibit the migration and movement of polymorphonuclear lymphocytes into tissues. msdvetmanual.com In contrast, glucocorticoids inhibit the margination of neutrophils, leading to an increased release of mature neutrophils from the bone marrow into circulation. msdvetmanual.com This effect is supported by research in calves treated with this compound acetate (B1210297), which showed higher levels of neutrophils in their blood. uark.eduuark.edu
Suppression of Lymphocyte Activity : this compound suppresses cell-mediated immunity by affecting T and B lymphocytes. msdvetmanual.com It induces apoptosis (programmed cell death) in normal lymphoid cells and inhibits the clonal expansion of T and B lymphocytes, which are critical for mounting a specific immune response. msdvetmanual.com Studies in cattle and horses have observed a significant decrease in lymphocyte counts following this compound administration. uark.eduuark.eduresearchgate.net
Modulation of Other Immune Cells : The effects of glucocorticoids extend to other immune cell types. They reduce the number of circulating eosinophils, basophils, and monocytes. msdvetmanual.com Furthermore, they inhibit phagocytosis and the production of toxic oxygen-free radicals in macrophages and monocytes. msdvetmanual.com
The table below summarizes key research findings on the impact of this compound on immune cell function.
| Immune Cell Type | Effect of this compound | Research Finding/Model | Citation |
| Lymphocytes (T and B cells) | Induces apoptosis; inhibits clonal expansion; decreases circulating numbers. | General glucocorticoid mechanism; studies in calves and horses. | msdvetmanual.comuark.eduuark.eduresearchgate.net |
| Neutrophils | Inhibits margination, leading to increased release from bone marrow and higher circulating numbers. | General glucocorticoid mechanism; studies in calves with Bovine Respiratory Disease. | msdvetmanual.comuark.eduuark.edu |
| Eosinophils, Basophils, Monocytes | Reduces the number of circulating cells. | General glucocorticoid mechanism. | msdvetmanual.com |
| Macrophages | Inhibits phagocytosis and production of toxic oxygen-free radicals. | General glucocorticoid mechanism. | msdvetmanual.com |
Modulation of Inflammatory Cytokine and Mediator Production
A cornerstone of this compound's anti-inflammatory action is its ability to control the synthesis and release of a wide array of inflammatory signaling molecules. ontosight.aimsdvetmanual.com This modulation occurs primarily through the regulation of gene expression following the activation of the glucocorticoid receptor.
The principal mechanisms include:
Inhibition of the Arachidonic Acid Cascade : Upon binding to its receptor, this compound induces the transcription and synthesis of new proteins, most notably Annexin A1 (also known as lipocortin). msdvetmanual.comnih.govmerckvetmanual.com Annexin A1 is a key regulatory protein that inhibits the enzyme phospholipase A2 (PLA2). msdvetmanual.commerckvetmanual.com By blocking PLA2, this compound prevents the initial step of the arachidonic acid cascade, which is the release of arachidonic acid from cell membranes. This action effectively halts the downstream production of potent inflammatory mediators, including prostaglandins and leukotrienes. msdvetmanual.combiosynth.commerckvetmanual.com
Suppression of Pro-inflammatory Cytokines : this compound suppresses the generation of numerous pro-inflammatory cytokines. ontosight.aimerckvetmanual.comdamsapharma.com This is achieved through the transrepression of genes that code for these molecules. psu.edu Research has shown that this compound and its acetate ester can mitigate the inflammatory effects of Interleukin-1 beta (IL-1β) in equine articular tissues. avma.orgmedchemexpress.com Furthermore, studies have demonstrated a significant decrease in the expression of Interleukin-23 alpha (IL23A) following this compound administration in horses. nih.gov
Downregulation of Inflammatory Enzymes : Beyond the PLA2 pathway, this compound also inhibits the production and activity of other enzymes that contribute to inflammation and tissue degradation. This includes suppressing the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are also involved in prostaglandin (B15479496) synthesis. msdvetmanual.comveeremedies.com Additionally, this compound has been shown to decrease the expression of chondrodestructive enzymes like matrix metalloproteinases (MMPs), such as MMP1, MMP9, and MMP13, which are involved in the breakdown of extracellular matrix in conditions like osteoarthritis. avma.orgnih.gov
The table below summarizes research findings on this compound's modulation of key inflammatory molecules.
| Inflammatory Mediator/Enzyme | Effect of this compound | Research Finding/Model | Citation |
| Prostaglandins | Production inhibited. | General mechanism via PLA2 and COX inhibition; observed in various models. | msdvetmanual.comavma.orgbiosynth.comdamsapharma.com |
| Leukotrienes | Production inhibited. | General mechanism via PLA2 inhibition. | msdvetmanual.commerckvetmanual.com |
| Interleukin-1 beta (IL-1β) | Effects mitigated; production suppressed. | In vitro studies on equine articular tissue. | avma.orgmedchemexpress.com |
| Interleukin-23 alpha (IL23A) | Gene expression significantly decreased. | In vivo study in exercised horses. | nih.gov |
| Phospholipase A2 (PLA2) | Activity inhibited via induction of Annexin A1 (lipocortin). | Established glucocorticoid mechanism. | msdvetmanual.commerckvetmanual.com |
| Cyclooxygenase (COX) | Production inhibited. | General glucocorticoid mechanism. | msdvetmanual.comveeremedies.com |
| Matrix Metalloproteinases (MMPs) | Gene expression of MMP1, MMP9, and MMP13 decreased. | In vivo and in vitro studies in horses. | avma.orgnih.gov |
| Annexin A1 (Lipocortin) | Gene expression significantly increased. | In vivo study in exercised horses. | nih.gov |
Pharmacokinetic and Pharmacodynamic Research of Isoflupredone
Absorption, Distribution, and Elimination Research Methodologies
The study of isoflupredone's movement through and exit from the body involves sophisticated analytical methods and modeling techniques to characterize its absorption, distribution, and elimination.
Pharmacokinetic analysis of this compound concentration data over time is performed using two primary approaches: compartmental analysis (CA) and non-compartmental analysis (NCA).
Compartmental Analysis (CA): This model-based method views the body as a system of one or more interconnected, kinetically distinct compartments (e.g., blood, tissues). allucent.comhumapub.com Mathematical models are developed to describe the rate of drug movement between these compartments, allowing for predictions about drug disposition. humapub.comallucent.com For example, plasma data for this compound following intra-articular administration in horses has been analyzed using a population pharmacokinetic compartmental model. nih.govresearchgate.net This approach can be used to simulate different scenarios and explore how various factors might affect the drug's behavior. allucent.com
Non-Compartmental Analysis (NCA): This model-independent approach makes fewer assumptions about drug distribution and elimination processes. allucent.comhumapub.com It calculates key pharmacokinetic parameters directly from the observed concentration-time data using algebraic equations. allucent.com NCA has been used to analyze this compound pharmacokinetics in studies involving induced inflammation, such as in a lipopolysaccharide (LPS) model of synovitis in horses. researchgate.net This method is often considered more straightforward and cost-effective than compartmental modeling. allucent.com
Specialized software, such as Phoenix® WinNonlin®, is commonly used to perform both compartmental and non-compartmental analyses of this compound plasma concentrations. rmtcnet.com
Research has focused on quantifying this compound concentrations in various biological fluids following administration, particularly after intra-articular injection in horses. These studies typically use liquid chromatography-mass spectrometry (LC-MS) for precise measurement. nih.govnih.gov
In a study of healthy, exercised Thoroughbred horses receiving an 8 mg intra-articular dose of this compound acetate (B1210297), the drug's distribution was tracked in plasma, urine, and synovial fluid. nih.govresearchgate.net Maximum plasma concentrations (Cmax) were relatively low, peaking at approximately 4 to 5 hours post-administration. nih.govresearchgate.net The drug was detectable for a more extended period in the joint fluid compared to plasma or urine. nih.govresearchgate.net this compound was detected in the injected carpal joint for an average of 8.38 days. nih.gov
A summary of pharmacokinetic parameters from a study in non-inflamed equine joints is presented below. nih.gov
| Parameter | Value (Mean ± SD) | Tissue/Fluid |
| Maximum Concentration (Cmax) | 1.63 ± 0.243 ng/mL | Plasma |
| Time to Cmax (Tmax) | 4.75 ± 0.5 h | Plasma |
| Plasma Beta Half-Life (t½β) | 24.2 h | Plasma |
| Detection Time in Plasma | < 48 h | Plasma |
| Detection Time in Urine | < 7 days | Urine |
| Detection Time in Joint | 8.38 ± 5.21 days | Synovial Fluid |
This interactive table summarizes pharmacokinetic data for this compound following a single 8 mg intra-articular administration in healthy horses. Data sourced from Knych et al. (2015). nih.gov
The pharmacokinetic profile of this compound can be altered by the presence of inflammation. researchgate.netnih.gov A study was conducted to describe the drug's pharmacokinetics after intra-articular administration in horses with experimentally induced acute synovitis (joint inflammation). researchgate.netnih.gov
When compared to administration in a non-inflamed joint, the presence of synovitis led to a slightly higher and faster-appearing peak concentration in plasma. researchgate.net However, the detection time in blood was comparable between the inflamed and non-inflamed states. nih.gov Notably, the duration of this compound presence in the synovial fluid of the inflamed joint was shorter (undetectable by 96 hours) compared to the non-inflamed joint. researchgate.netnih.gov
The table below compares key pharmacokinetic findings in inflamed versus non-inflamed equine joints.
| Parameter | Non-Inflamed Joint nih.gov | Inflamed (Synovitis) Joint researchgate.netnih.gov |
| Plasma Cmax | 1.63 ng/mL | 2.45 ± 0.61 ng/mL |
| Plasma Tmax | 4.75 h | 2.5 ± 0.75 h |
| Detection in Synovial Fluid | ~8 days | < 96 hours |
This interactive table compares this compound pharmacokinetic parameters after intra-articular administration in horses with and without induced synovitis. This highlights how inflammation can alter drug disposition.
Pharmacodynamic Characterization and Dose-Response Relationships
Pharmacodynamic studies investigate the biochemical and physiological effects of this compound and the relationship between drug concentration and the intensity of its effects.
The anti-inflammatory and catabolic effects of this compound have been evaluated using in vitro models of the joint environment. In one key study, equine synovial and osteochondral (cartilage and bone) explants were co-cultured and stimulated with interleukin-1β (IL-1β) to create an inflammatory state. nih.govavma.org These co-cultures were then treated with different concentrations of this compound acetate. nih.govavma.org
The results showed a distinct dose-response relationship. nih.govavma.org Lower, clinically relevant concentrations (10⁻⁷ M and 10⁻¹⁰ M) of this compound were more effective at mitigating the inflammatory and catabolic effects of IL-1β than a high concentration (10⁻⁴ M). nih.govavma.org The effects were measured by quantifying key biomarkers in the culture medium. nih.gov
| Biomarker | Effect of Low-Dose this compound (10⁻⁷ M and 10⁻¹⁰ M) | Effect of High-Dose this compound (10⁻⁴ M) |
| Prostaglandin (B15479496) E₂ (PGE₂) (Inflammation) | Mitigated the increase caused by IL-1β. nih.govavma.org | Less effective at mitigating the IL-1β effect. nih.govavma.org |
| Matrix Metalloproteinase-13 (MMP-13) (Catabolism) | Mitigated the increase caused by IL-1β. nih.govavma.org | Less effective at mitigating the IL-1β effect. nih.govavma.org |
| Lactate (B86563) Dehydrogenase (LDH) (Cytotoxicity) | No significant increase. nih.gov | Significantly greater concentration than control, suggesting cytotoxicity. nih.govavma.org |
| Glycosaminoglycan (GAG) (Cartilage Matrix) | No significant difference from control. nih.gov | No significant difference from control. nih.gov |
This interactive table summarizes the in vitro effects of different concentrations of this compound acetate on equine articular tissue co-cultures in an inflammatory environment, based on findings from Trahan et al. (2018). nih.govavma.org
Other in vitro research has shown that this compound is an agonist of both glucocorticoid and mineralocorticoid receptors and can inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide. caymanchem.com
The effects of this compound have been measured in live animals across various models of disease and inflammation.
Joint Parameters: In horses with experimentally induced synovitis, intra-articular administration of this compound produced measurable clinical improvements. nih.gov Compared to a saline control group, the this compound-treated group showed a significant decrease in joint circumference at 24 and 48 hours post-treatment. researchgate.netnih.gov Additionally, a significant improvement in pain-free joint flexion was observed on day four. researchgate.netnih.gov
Lung Function: The efficacy of this compound has been compared to dexamethasone (B1670325) for treating horses with recurrent airway obstruction ('heaves'). researchgate.net Research indicates that this compound improves lung function similarly to dexamethasone in affected horses. researchgate.net In weanling heifers with experimentally induced bronchopneumonia from Mannheimia haemolytica, treatment with this compound acetate in conjunction with an antibiotic prevented reductions in dry-matter intake and average daily gain and resulted in faster clinical improvement compared to antibiotic treatment alone. avma.org
Stress and Metabolic Markers: The systemic effects of this compound have been documented. In healthy lactating dairy cows, this compound treatment was associated with an increased heart rate compared to untreated controls. nih.gov However, in cows with endotoxin-induced mastitis, this compound reduced heart rate in a manner similar to flunixin (B1672893) meglumine (B1676163). avma.org Treatment with this compound has been shown to cause a significant decrease in serum potassium levels in horses and dairy cows. researchgate.netresearchgate.net In early lactation dairy cows, this compound administration led to higher concentrations of beta-hydroxybutyrate (BHBA) and nonesterified fatty acids (NEFA) one week after treatment, indicating an effect on energy metabolism. researchgate.net
A summary of various in vivo pharmacodynamic endpoints is provided below.
| Animal Model | Pharmacodynamic Endpoint | Observed Effect of this compound | Citation(s) |
| Horse (LPS-induced synovitis) | Joint Circumference | Significantly decreased at 24 and 48 hours. | researchgate.netnih.gov |
| Horse (LPS-induced synovitis) | Pain-Free Joint Flexion | Significantly improved on day 4. | researchgate.netnih.gov |
| Horse (Recurrent Airway Obstruction) | Lung Function | Improved, similar to dexamethasone. | researchgate.net |
| Heifer (M. haemolytica pneumonia) | Clinical Improvement | Faster improvement when added to antibiotic therapy. | avma.org |
| Heifer (M. haemolytica pneumonia) | Average Daily Gain | Prevented reduction seen in early infection. | avma.org |
| Cow (Endotoxin-induced mastitis) | Heart Rate | Reduced, similar to flunixin meglumine. | avma.org |
| Horse and Cow | Serum Potassium | Significantly decreased. | researchgate.netresearchgate.netresearchgate.net |
| Cow (Early Lactation) | Serum NEFA and BHBA | Increased one week post-treatment. | researchgate.net |
This interactive table provides a summary of key in vivo pharmacodynamic findings for this compound across different animal models and physiological states.
Temporal Dynamics of Biological Effects
The biological effects of this compound, a potent corticosteroid, unfold over a distinct time course following administration. Research in various animal models has characterized the onset, peak, and duration of its pharmacodynamic actions, which encompass anti-inflammatory and metabolic changes. These temporal dynamics are crucial for understanding the therapeutic window and physiological impact of the compound.
In equine models of induced synovitis, the anti-inflammatory effects of this compound acetate are observable within the first 24 hours post-administration. Following a single intra-articular dose in horses with lipopolysaccharide-induced synovitis, a significant reduction in joint circumference was measured at both 24 and 48 hours compared to saline-treated controls. researchgate.net The impact on pain-free joint flexion became significantly different between the this compound and saline treatment groups on day 4 post-treatment, suggesting a progressive therapeutic effect over several days. researchgate.net
Studies in cattle have also elucidated the time-dependent effects of this compound on various physiological parameters. In a model of endotoxin-induced mastitis, intravenous administration of this compound acetate to healthy dairy cows resulted in a higher heart rate over a 14-hour observation period compared to untreated healthy controls. nih.gov However, in mastitic cows, the drug did not produce measurable differences in heart rate, rectal temperature, or rumen motility within the same 14-hour timeframe when compared with untreated mastitic controls. nih.gov
The metabolic effects of this compound also exhibit clear temporal patterns. In healthy early lactation dairy cows, a single intramuscular injection of this compound acetate led to a significant increase in plasma glucose concentrations. avma.org This glucocorticoid effect was time-dependent. Concurrently, the compound's mineralocorticoid activity was demonstrated by a significant decrease in plasma potassium levels. A single dose of this compound resulted in a 25% decrease in mean plasma potassium concentration by day 2. avma.org When a second dose was administered 48 hours after the first, the mean plasma potassium concentration was 46% lower on day 3 compared to baseline, with five out of seven cows developing severe hypokalemia. avma.org
In weanling beef heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, treatment with this compound acetate in combination with an antibiotic attenuated the reduction in dry-matter intake and average daily gain during the first week after infection was induced. avma.org A notable endocrine effect was the suppression of serum cortisol. In the group receiving this compound, serum cortisol concentration was significantly higher than baseline on day 2, but fell to below the lower limit of detection within 24 hours after the first dose. avma.org
The following tables summarize the temporal dynamics of this compound's biological effects based on selected research findings.
Interactive Data Tables
Table 1: Temporal Effects of Intra-Articular this compound Acetate in Horses with Induced Synovitis
| Time Point | Biological Effect | Significance | Source |
|---|---|---|---|
| 24 Hours | Joint circumference significantly decreased | p < 0.05 | researchgate.net |
| 48 Hours | Joint circumference significantly decreased | p < 0.05 | researchgate.net |
| Day 4 | Pain-free joint flexion significantly different from saline group | p < 0.05 | researchgate.net |
Table 2: Temporal Metabolic Effects of Intramuscular this compound Acetate in Dairy Cows
| Time Point (Post-First Dose) | Parameter | Observation | Source |
|---|---|---|---|
| Day 2 | Plasma Potassium | 25% decrease from baseline (single dose) | avma.org |
| Day 3 | Plasma Potassium | 46% decrease from baseline (second dose on Day 2) | avma.org |
| Not specified | Plasma Glucose | Significantly increased | avma.org |
Table 3: Temporal Effects of this compound Acetate in Heifers with Bronchopneumonia
| Time Point | Parameter | Observation | Source |
|---|---|---|---|
| Week 1 | Dry-Matter Intake & Average Daily Gain | Reductions were prevented compared to oxytetracycline (B609801) alone | avma.org |
| Day 2 | Serum Cortisol | Significantly higher than baseline | avma.org |
| Day 3 | Serum Cortisol | Below limit of detection | avma.org |
Structure Activity Relationship Sar and Computational Drug Design for Isoflupredone
Elucidation of Key Structural Determinants for Glucocorticoid Potency
Isoflupredone, also known as 9α-fluoroprednisolone, is a synthetic glucocorticoid with significantly enhanced anti-inflammatory activity compared to its parent compound, prednisolone (B192156). This heightened potency is the result of specific structural modifications to the core steroid nucleus. The glucocorticoid activity of this compound is reported to be approximately 10 times that of prednisolone, 50 times that of hydrocortisone, and 67 times that of cortisone (B1669442), as measured by liver glycogen (B147801) deposition in rats. drugbank.complos.org
Several structural features are critical for this potent activity:
The Δ¹-Double Bond: The introduction of a double bond between carbons 1 and 2 in Ring A of the steroid nucleus, a feature present in prednisolone and by extension this compound, selectively increases glucocorticoid and anti-inflammatory activity. mdpi.com This modification enhances the binding affinity for the glucocorticoid receptor (GR) while attenuating mineralocorticoid (salt-retaining) activity. researchgate.netresearchgate.net
11β-Hydroxyl Group: This group is essential for glucocorticoid activity, as it forms a critical hydrogen bond with the glucocorticoid receptor. mdpi.com Compounds with a ketone at the C-11 position (like cortisone and prednisone) are prodrugs that must be metabolically reduced to their active 11β-hydroxyl forms (hydrocortisone and prednisolone, respectively). mdpi.com
17α- and 21-Hydroxyl Groups: These hydroxyl groups contribute to the glucocorticoid activity. The 21-hydroxyl group, in particular, can be esterified (as in this compound acetate) to modify the drug's solubility and duration of action. mdpi.com
C16 Substitutions: While this compound itself does not have a C16 substitution, this position is a common site for modification in other potent glucocorticoids like dexamethasone (B1670325) (16α-methyl) and betamethasone (B1666872) (16β-methyl). researchgate.netrmtcnet.com Such substitutions can further increase anti-inflammatory potency and virtually eliminate mineralocorticoid activity, leading to a more selective glucocorticoid effect. mdpi.comresearchgate.netmedchemexpress.com
The combination of the Δ¹-double bond and 9α-fluorination in this compound results in a corticosteroid with potent glucocorticoid effects but also significant mineralocorticoid activity, which distinguishes it from C-16 substituted steroids like dexamethasone. mdpi.comnih.gov
| Compound | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity | Key Structural Features vs. Cortisol |
|---|---|---|---|
| Cortisol (Hydrocortisone) | 1 | 1 | Baseline |
| Prednisolone | 5 | 0.8 | Δ¹-double bond |
| This compound | ~25-50 | ~25 | Δ¹-double bond, 9α-fluoro group |
| Dexamethasone | 25 | 0 | Δ¹-double bond, 9α-fluoro group, 16α-methyl group |
| Fludrocortisone (B194907) | 10 | 125 | 9α-fluoro group |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mdpi.com For glucocorticoids, QSAR studies aim to develop predictive models that can guide the synthesis of new analogues with enhanced potency and selectivity.
While specific QSAR studies focusing exclusively on a series of this compound analogues are not widely published, extensive research on corticosteroids has identified key molecular descriptors that govern their activity. researchgate.net These descriptors quantify various physicochemical properties of the molecules. nih.gov
Commonly used descriptors in glucocorticoid QSAR include:
Steric Descriptors: These relate to the size and shape of the molecule, such as van der Waals surface area and volume. Studies have found that the surface area of the ligand is an important feature for discriminating between strong, moderate, and weak glucocorticoid receptor binders. rmtcnet.com
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of molecular orbitals (HOMO/LUMO). The electronic influence of substituents like the 9α-fluoro group is a critical parameter. medchemexpress.com
Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient) is a measure of a molecule's lipophilicity, which influences absorption, distribution, and receptor binding.
Topological and Geometrical Descriptors: These describe the connectivity and 3D arrangement of atoms.
These descriptors are used to build predictive models, often using statistical methods like Multiple Linear Regression (MLR). drugbank.comresearchgate.net For instance, a QSAR study on 11 corticosteroids developed MLR models that successfully correlated molecular descriptors with properties like relative receptor affinity, systemic clearance, and plasma protein binding, achieving good predictive performance. researchgate.net More complex, three-dimensional methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to glucocorticoid receptor ligands, providing 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. nih.gov
Ligand-based drug design is employed when the 3D structure of the target receptor is unknown or not well-defined, relying instead on the knowledge of molecules that bind to it. youtube.comcresset-group.com QSAR is a cornerstone of this approach. cresset-group.com Another key ligand-based method is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor.
For a glucocorticoid like this compound, a pharmacophore model would include:
A hydrogen bond acceptor feature corresponding to the C3-keto group.
A hydrogen bond donor/acceptor feature for the C11-hydroxyl group.
A hydrogen bond donor feature for the C17-hydroxyl group.
A hydrogen bond acceptor feature for the C20-carbonyl group.
A hydrophobic region defined by the steroid's polycyclic core.
By analyzing a series of active analogues, these models can be refined to guide the design of novel compounds that fit the pharmacophore and are predicted by QSAR models to have high activity. mdpi.com This approach allows for the virtual screening of large compound libraries to identify new potential glucocorticoid receptor agonists. mdpi.com
Computational Approaches in this compound Research
Computational chemistry provides powerful tools to investigate drug-receptor interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org For this compound, docking studies would place the molecule into the ligand-binding domain (LBD) of the glucocorticoid receptor. Such studies on similar glucocorticoids have confirmed that key residues in the LBD are critical for binding, forming hydrogen bonds and hydrophobic interactions with the ligand. mdpi.comnih.gov For example, the 11β-hydroxyl group of the steroid typically forms a crucial hydrogen bond with a glutamine residue (Gln570 in human GR), while the 21-hydroxyl interacts with an asparagine (Asn564). The rigid steroid core fits into a hydrophobic pocket within the receptor.
While specific docking studies detailing this compound's binding are part of broader research, the principles are well-established for glucocorticoids. researchgate.netresearchgate.net One study identified this compound as a potential therapeutic candidate for diabetic retinopathy by antagonizing the glucocorticoid receptor, a prediction supported by molecular docking approaches. researchgate.net
Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.comnih.gov MD simulations can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site. youtube.comcresset-group.com For glucocorticoids, MD simulations can help understand how different structural modifications, such as the 9α-fluoro group in this compound, affect the conformational dynamics of the receptor and ultimately lead to varying degrees of agonist efficacy. frontiersin.org
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery. mdpi.comnih.gov In the context of SAR, ML algorithms can develop highly sophisticated QSAR models that can handle large, complex datasets and uncover non-linear relationships between structure and activity. nih.gov
Algorithms such as Random Forests, Support Vector Machines, and Deep Neural Networks (DNNs) are being used to build predictive models for various properties, including receptor binding affinity, toxicity, and pharmacokinetic parameters. mdpi.comnih.gov For example, a recent study developed ML-based QSAR models to predict the plasma half-lives of veterinary drugs, including corticosteroids, in food animals. nih.gov A DNN model demonstrated superior performance in predicting this crucial pharmacokinetic parameter. nih.gov
Rational Design of Novel Corticosteroids Based on this compound Scaffold
Strategies for Modulating Glucocorticoid/Mineralocorticoid Selectivity
A primary objective in corticosteroid design is to enhance the selectivity for the glucocorticoid receptor (GR) over the mineralocorticoid receptor (MR). While both receptors are structurally related, their activation leads to distinct physiological outcomes. psu.edu GR activation is largely responsible for the desired anti-inflammatory and immunosuppressive effects, whereas MR activation is linked to undesirable side effects such as sodium retention and hypertension. psu.eduuomustansiriyah.edu.iq
| Receptor | This compound EC₅₀ (nM) |
| Glucocorticoid Receptor (GR) | 0.877 |
| Mineralocorticoid Receptor (MR) | 0.007 |
| Data sourced from transactivation assays demonstrating this compound's potent agonist activity at both GR and MR. caymanchem.com |
Starting from the this compound scaffold, several evidence-based strategies can be employed to rationally design novel corticosteroids with a more favorable selectivity profile, aiming to maximize GR activity while minimizing MR affinity.
Key Structural Modification Strategies for Selectivity:
C-16 Substitution: The introduction of a small, hydrophobic substituent at the C-16 position is a well-established strategy for drastically reducing mineralocorticoid activity. psu.eduresearchgate.net Adding a 16α-methyl or 16β-methyl group, as seen in dexamethasone and betamethasone respectively, sterically hinders the conformation required for potent MR binding while preserving or even enhancing GR affinity. researchgate.netharvard.edu this compound lacks this crucial feature, contributing to its strong mineralocorticoid effects.
Alternative Halogenation: While the 9α-fluoro group in this compound increases potency, it comes at the cost of high MR activity. psu.eduuomustansiriyah.edu.iq Computational and synthetic strategies can explore alternative halogenation patterns. For instance, fluorination at the 6α-position is known to enhance glucocorticoid potency but results in less mineralocorticoid-associated salt retention compared to 9α-fluorination. psu.eduuomustansiriyah.edu.iq
Modulation at C-17: The addition of certain ester groups at the C-17α position can also influence receptor selectivity. The presence of a furoate ester moiety, for example, is known to increase the affinity for the glucocorticoid receptor. kingston.ac.uk
The following table summarizes the principal strategies for improving GR/MR selectivity based on a corticosteroid scaffold.
| Modification Strategy | Structural Change | Effect on Glucocorticoid (GC) Activity | Effect on Mineralocorticoid (MC) Activity | Rationale for Improved Selectivity |
| C-16 Substitution | Add 16α/β-methyl group | Maintained or Increased psu.eduresearchgate.net | Significantly Decreased researchgate.netharvard.edu | Steric hindrance reduces affinity for the MR. |
| Alternative Halogenation | Substitute 9α-fluoro with 6α-fluoro | Increased psu.edu | Less increase compared to 9α-fluoro uomustansiriyah.edu.iq | Reduces the potentiation of MC activity seen with 9α-fluorination. |
| C-17 Esterification | Add furoate ester at C-17α | Increased kingston.ac.uk | Variable | Enhances affinity specifically for the GR. |
| Δ¹-Dehydrogenation | Introduce C1-C2 double bond | Increased psu.eduresearchgate.net | Variable | Increases GC potency and selectivity over parent compound. |
Optimization of Pharmacokinetic Properties Through Structural Modification
Beyond receptor selectivity, the rational design of novel corticosteroids focuses on optimizing pharmacokinetic properties to maximize local therapeutic effects and minimize systemic exposure. researchgate.net The ideal topical or locally administered corticosteroid should penetrate the target tissue, exert its effect, and then be rapidly metabolized into inactive forms upon entering systemic circulation. nih.gov Structural modifications to the this compound scaffold can achieve these goals.
Key Strategies for Pharmacokinetic Optimization:
Esterification for Enhanced Lipophilicity: A primary strategy to improve tissue penetration, particularly into the skin, is to increase the molecule's lipophilicity through esterification. researchgate.netnih.gov Adding ester groups at the C-17 and C-21 positions, as seen in compounds like methylprednisolone (B1676475) aceponate, enhances the molecule's ability to permeate the stratum corneum. researchgate.netnih.gov These ester groups can then be cleaved by esterase enzymes present in the skin, releasing the active corticosteroid locally at the site of inflammation. researchgate.net
Soft Drug Design: This advanced strategy involves designing molecules that are active at the target site but are engineered to undergo a predictable and rapid metabolic inactivation to non-toxic byproducts upon entering the systemic circulation. nih.gov This can be achieved by incorporating metabolically labile chemical bonds, such as a carbonate or a specific type of ester, into the steroid scaffold. Loteprednol (B1675157) etabonate is a classic example of a "soft" corticosteroid designed for rapid hydrolysis. nih.gov
Decreasing the Rate of Degradation: Certain structural features can inherently slow the metabolism of the corticosteroid, prolonging its action at the target site. The Δ¹ double bond, present in the this compound scaffold, not only enhances glucocorticoid activity but also decreases the rate of metabolic degradation of the A-ring. kingston.ac.ukijdvl.com
Advanced Formulation: Pharmacokinetic properties can also be optimized through the drug delivery system itself. For instance, incorporating a corticosteroid into a sustained-release vehicle, such as polymer-based microspheres for intra-articular injection, can significantly prolong the drug's residence time within the joint, extending the therapeutic effect while minimizing systemic absorption. researchgate.net
The table below outlines key research findings related to optimizing corticosteroid pharmacokinetics through structural and formulation-based approaches.
| Optimization Strategy | Research Finding | Implication for Drug Design |
| Esterification | Diesterification at C-17 and C-21 (e.g., methylprednisolone aceponate) markedly increases lipophilicity and skin penetration. researchgate.net | Adding suitable side chains can lead to high concentrations at the target site and low levels systemically. researchgate.net |
| Soft Drug Design | Design of corticosteroids (e.g., loteprednol etabonate) that are predictably metabolized to inactive forms (e.g., cortienic acid). nih.gov | Incorporating metabolically labile moieties can create a better risk-benefit ratio by minimizing systemic effects. nih.gov |
| Structural Stabilization | The Δ¹ double bond (as in prednisolone derivatives) decreases the rate of metabolic degradation. kingston.ac.uk | This feature, inherent to the this compound scaffold, can contribute to a longer duration of action. |
| Sustained-Release Formulation | Mometasone furoate-loaded PLGA microspheres increased drug retention time in joints for up to 35 days. researchgate.net | Encapsulating the drug in delivery vehicles can extend residence time and localize the therapeutic effect. researchgate.net |
Comparative Pharmacological Studies of Isoflupredone with Other Corticosteroids
Relative Potency and Efficacy in Inflammatory Models
The therapeutic effectiveness of a corticosteroid is determined by its potency and efficacy in mitigating inflammation. Isoflupredone has been evaluated in various models to ascertain its standing relative to other corticosteroids.
This compound is a potent corticosteroid, with its glucocorticoid activity significantly greater than that of several other corticosteroids. zoetisus.com Based on liver glycogen (B147801) deposition studies in rats, this compound's glucocorticoid activity is approximately 10 times that of prednisolone (B192156), 50 times that of hydrocortisone, and 67 times that of cortisone (B1669442). zoetisus.com Another source suggests this compound has about 17 times the anti-inflammatory potency of cortisol and four times that of prednisolone. ymaws.com
Compared to dexamethasone (B1670325), this compound is described as having about one-third the potency. dvm360.com The fluorination at the C-9 position in this compound's structure enhances both its glucocorticoid and mineralocorticoid activity. merckvetmanual.com This contrasts with corticosteroids like prednisolone, where a structural modification enhances the glucocorticoid/mineralocorticoid potency ratio, making it four to five times more selective than cortisol. merckvetmanual.com
Interactive Table: Relative Glucocorticoid Potency
| Corticosteroid | Potency Relative to Hydrocortisone (Anti-inflammatory) |
|---|---|
| Hydrocortisone | 1 |
| Cortisone | 0.8 |
| Prednisolone | 4-5 |
| This compound | ~50 |
Note: The values are approximate and can vary based on the method of assessment.
Equine Recurrent Airway Obstruction (RAO) , also known as heaves, is a common inflammatory airway disease in horses. Studies have shown that this compound is an effective treatment for RAO. ucalgary.ca When compared, this compound is as effective as dexamethasone in improving lung function in horses with RAO. researchgate.netnih.gov A study comparing this compound acetate (B1210297) (0.03 mg/kg, IM, daily for 14 days) to dexamethasone (0.04 mg/kg, IV, daily for 14 days) found that both drugs led to a significant improvement in lung function starting on day 3 of treatment. researchgate.netnih.gov Systemic administration of this compound, dexamethasone, and triamcinolone (B434) has been proven effective in treating heaves. ucalgary.ca
Endotoxin-Induced Mastitis is a condition used to model the inflammatory response in the mammary gland of cattle. Research indicates that systemic treatment with this compound did not show a beneficial effect on the recovery from endotoxin-induced mastitis. researchgate.net In a comparative study, neither this compound nor flunixin (B1672893) meglumine (B1676163), a non-steroidal anti-inflammatory drug, prevented the loss of milk production or swelling of the affected mammary gland. researchgate.netnih.gov Both drugs did, however, reduce the mean heart rate. Flunixin meglumine also restored rumen activity and decreased rectal temperature, effects not observed with this compound. researchgate.netnih.gov
Differential Effects on Physiological Systems
Beyond their anti-inflammatory effects, corticosteroids can impact various physiological systems. The following sections compare this compound's effects on electrolyte balance, metabolism, and the adrenal system with those of other corticosteroids.
A notable difference between this compound and some other corticosteroids is its effect on electrolyte balance, particularly potassium levels. This compound possesses significant mineralocorticoid activity, which can lead to hypokalemia (low potassium levels). dvm360.commerckvetmanual.com This is a result of increased potassium excretion. merckvetmanual.com
In a study comparing this compound and dexamethasone for the treatment of RAO in horses, this compound treatment was associated with a significant decrease in serum potassium levels, a side effect not observed in the dexamethasone-treated group. researchgate.netnih.gov Similarly, in dairy cows, administration of this compound acetate was found to significantly decrease plasma potassium concentrations, with repeated doses increasing the frequency of severe hypokalemia. nih.gov In contrast, dexamethasone did not show detectable mineralocorticoid properties in the same study. nih.gov While nonfluorinated glucocorticoids like prednisolone can affect water and electrolyte balance, the fluorination at the C-9 position in this compound markedly enhances its mineralocorticoid activity. merckvetmanual.com
Corticosteroids influence carbohydrate, protein, and lipid metabolism. merckvetmanual.com this compound's gluconeogenic activity is demonstrated by its hyperglycemic effect in cattle. zoetisus.com One study reported that 10 mg of this compound acetate is therapeutically equivalent to 100 mg of prednisolone in terms of glucogenic effect. zoetisus.com
In a study on dairy cows in early lactation, this compound administered alone or with insulin (B600854) led to higher concentrations of beta-hydroxybutyrate (BHBA) and non-esterified fatty acids (NEFA) one week after treatment compared to control cows. researchgate.netnih.gov The group receiving this compound with insulin also showed lower glucose concentrations at the one-week mark. researchgate.netnih.gov In contrast, another study comparing dexamethasone and insulin in early lactation dairy cows found that dexamethasone, alone or in combination with insulin, led to lower serum BHBA concentrations two days after treatment, with no significant effect on NEFA levels. plos.org These differing results may be attributable to the different timing of sample collection between the studies. plos.org
Interactive Table: Comparative Metabolic Effects in Dairy Cows
| Treatment | Effect on Glucose | Effect on NEFA | Effect on BHBA |
|---|---|---|---|
| This compound | Decreased (with insulin) researchgate.netnih.gov | Increased researchgate.netnih.gov | Increased researchgate.netnih.gov |
The administration of exogenous corticosteroids can suppress the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for endogenous steroid production. amegroups.org The degree and duration of suppression can vary between different corticosteroids.
In a study on horses with RAO, both this compound and dexamethasone significantly decreased blood cortisol levels during the treatment period, indicating adrenal suppression. researchgate.netnih.gov However, a normal response to ACTH stimulation was preserved in both groups, suggesting that the adrenal glands were still capable of responding to stimulation. researchgate.netnih.gov
The recovery of the HPA axis after cessation of long-term glucocorticoid therapy is a critical consideration. Studies in humans have shown that the type of corticosteroid used during the weaning period can influence recovery. For instance, patients with glucocorticoid-induced adrenal insufficiency who were maintained on a low dose of once-daily prednisolone showed a higher rate of HPA axis recovery compared to those who were converted to hydrocortisone. nih.gov Chronic glucocorticoid use can lead to a delayed recovery of the HPA axis, which can take from 6 to 12 months. amegroups.org While specific comparative data on HPA axis recovery time following this compound versus other corticosteroids in veterinary species is limited, the potent nature of this compound suggests that, like other potent glucocorticoids, it can cause significant HPA axis suppression. endocrinology.org
Tissue-Specific Comparative Responses
Effects on Articular Cartilage and Synovial Tissue
In the realm of equine joint disease treatment, corticosteroids are frequently administered intra-articularly to manage inflammation. Comparative studies of this compound with other corticosteroids, such as methylprednisolone (B1676475) acetate and triamcinolone acetonide, have been conducted to evaluate their effects on articular tissues.
An in vitro study utilizing a co-culture model that incorporated synovial tissue, articular cartilage, and subchondral bone in an inflammatory environment provided insights into the comparative effects of these corticosteroids. vt.eduvt.edu The study measured various biomarkers to assess the impact of different concentrations of methylprednisolone acetate, triamcinolone acetonide, and this compound acetate on joint tissues. vt.edu Results from one study indicated that at clinically relevant equimolar concentrations (10⁻⁷ and 10⁻¹⁰M), the in vitro effects of this compound acetate and methylprednisolone acetate were similar to those of triamcinolone acetonide. avma.orgnih.gov These lower concentrations were found to mitigate the inflammatory and catabolic effects of interleukin-1β in the co-cultures more effectively than a high concentration (10⁻⁴M). avma.orgnih.gov
Interestingly, the high concentration (10⁻⁴M) of this compound acetate was found to be detrimental to equine articular tissues in vitro, as suggested by a significant increase in lactate (B86563) dehydrogenase concentration, a marker for cytotoxicity. avma.orgavma.org In contrast, the effects of methylprednisolone acetate and triamcinolone acetonide on this marker did not differ significantly from the control groups at any of the tested concentrations. avma.org
With regard to the degradation of the extracellular matrix, all tested corticosteroids at all concentrations showed a decrease in the mean matrix metalloproteinase-13 concentration compared to the positive control after 96 hours. avma.org Furthermore, low concentrations of these corticosteroids were suggested to be clinically effective without inducing detrimental effects on cartilage. avma.org
Another aspect of consideration is the effect of these corticosteroids on glycosaminoglycan (GAG) metabolism, a key component of articular cartilage. One study found that the mean culture medium GAG concentration did not differ significantly among treatments. avma.orgnih.gov However, another report from the same study indicated that for each of the three corticosteroids, the mean GAG concentration for the lower-concentration treatments was significantly lower than that for the highest concentration treatment after 48 hours of incubation. avma.org
It has been noted that while much data exists on the effects of other corticosteroids on cartilage, similar studies on this compound acetate have been lacking. vt.edu The use of co-culture models that include synovium and subchondral bone in addition to cartilage is considered important for understanding the biological responses of joints to treatments, as these tissues are known to play a significant role in the pathogenesis of joint disease. vt.eduvt.eduavma.org
Comparative Effects of Corticosteroids on Equine Articular Tissue in an Inflammatory Co-culture Model
| Biomarker | This compound Acetate (10⁻⁴M) | Methylprednisolone Acetate (All Concentrations) | Triamcinolone Acetonide (All Concentrations) | Key Finding |
|---|---|---|---|---|
| Lactate Dehydrogenase (Cytotoxicity) | Significantly increased | No significant difference from control | No significant difference from control | High concentration of this compound Acetate may be cytotoxic to articular tissues. avma.orgavma.org |
| Matrix Metalloproteinase-13 (Matrix Degradation) | Decreased | Decreased | Decreased | All tested corticosteroids reduced a key enzyme involved in cartilage degradation. avma.org |
| Glycosaminoglycan (GAG) Concentration (48 hours) | Higher at 10⁻⁴M vs. lower concentrations | Higher at 10⁻⁴M vs. lower concentrations | Higher at 10⁻⁴M vs. lower concentrations | Higher concentrations of all three corticosteroids resulted in higher GAG levels in the medium at 48 hours. avma.org |
Influence on Lung Function and Airway Inflammation
This compound has been evaluated for its efficacy in treating inflammatory airway disease in horses, often in comparison to other systemic corticosteroids like dexamethasone. cabidigitallibrary.orgnih.govmerckvetmanual.com Equine asthma, also known as recurrent airway obstruction (RAO) or "heaves," is a common condition characterized by airway inflammation, bronchoconstriction, and mucus accumulation. thehorse.com
Studies have shown that this compound acetate is as effective as dexamethasone in improving lung function in horses with severe asthma. nih.govnih.govmsdvetmanual.comcabidigitallibrary.org In a comparative study, both this compound and dexamethasone administered for 14 days resulted in a significant improvement in lung function, which began on the third day of treatment and persisted through a seven-day washout period. nih.gov Another study also found that this compound was an effective option for improving the respiratory function of horses with RAO. ucalgary.ca
While both drugs demonstrated clinical efficacy, the study noted a significant decrease in serum potassium levels (hypokalemia) in the horses treated with this compound, a side effect not observed with dexamethasone. nih.gov Both treatments also led to a significant decrease in blood cortisol levels, indicating a suppression of the adrenal gland, though a normal response to ACTH stimulation was maintained. nih.gov
In the context of mild equine asthma, or inflammatory airway disease (IAD), one study hypothesized that both prednisolone and this compound would be effective in reducing the percentage of inflammatory cells in the lower airways and improving clinical signs. uu.nl However, in this particular cross-over study involving seven horses, the steroids did not show a significant effect on the bronchoalveolar lavage (BAL) results, macroscopic inflammation, or clinical scores. uu.nl
When compared to inhaled corticosteroids, systemic treatments like this compound and dexamethasone are generally considered to have a greater potential for adverse effects. fvma.org Inhaled corticosteroids such as fluticasone (B1203827) propionate (B1217596) have been shown to be effective in managing equine asthma, with the advantage of delivering the drug directly to the lungs and potentially reducing systemic side effects. cabidigitallibrary.orgdvm360.com For instance, one study found that inhaled fluticasone decreased airway hyperresponsiveness in horses with mild asthma similarly to systemically administered dexamethasone. nih.gov Another study comparing dexamethasone and fluticasone in horses with IAD found that both treatments significantly inhibited airway hypersensitivity and hyperreactivity. researchgate.net
Comparative Efficacy of this compound and Dexamethasone in Equine Recurrent Airway Obstruction
| Parameter | This compound Acetate | Dexamethasone | Key Finding |
|---|---|---|---|
| Lung Function Improvement | Significant improvement | Significant improvement | Both drugs are equally effective in improving lung function in horses with "heaves". nih.gov |
| Onset of Action | Improvement seen by Day 3 | Improvement seen by Day 3 | Both drugs have a similar onset of action for improving lung function. nih.gov |
| Serum Potassium Levels | Significant decrease (Hypokalemia) | No significant effect | This compound is associated with hypokalemia, a potential side effect. nih.gov |
| Blood Cortisol Levels | Significantly decreased | Significantly decreased | Both treatments cause adrenal suppression during the treatment period. nih.gov |
Mechanistic Toxicology and Adverse Event Research
Elucidation of Mechanisms Underlying Electrolyte Disturbances
Research into the mechanistic toxicology of isoflupredone has significantly focused on its capacity to induce electrolyte imbalances, particularly hypokalemia (low potassium levels), in treated animals, most notably cattle.
Renal Tubular Effects and Potassium Excretion
This compound exhibits potent mineralocorticoid activity, which is a primary driver of its effects on electrolyte homeostasis. veterinarypaper.commsdvetmanual.comnih.gov This activity targets the distal tubules and collecting ducts of the kidneys. ijbpas.comavma.org In these segments of the nephron, the compound enhances the reabsorption of sodium from the tubular fluid back into the bloodstream. ijbpas.com This sodium retention occurs concurrently with an increased excretion of potassium into the urine. ijbpas.comavma.org Studies in dairy cows have demonstrated that this compound administration significantly increases the urinary fractional excretion of potassium. nih.gov This renal loss of potassium is a direct cause of the decline in plasma potassium concentrations observed after treatment. nih.gov The magnitude of this effect is notable, with research showing that one dose of this compound acetate (B1210297) can decrease mean plasma potassium concentration by 25%, while two doses can lead to a 46% reduction. nih.gov In some cases, repeated administration has been reported to decrease plasma potassium levels by as much as 70% to 80%. resco-global.com
Associated Clinical Syndromes (e.g., Bovine Hypokalemia Syndrome)
The profound effect of this compound on potassium levels is clinically associated with Bovine Hypokalemia Syndrome (BHKS), a condition characterized by severe muscle weakness, recumbency (inability to stand), and potential cardiac arrhythmias. msdvetmanual.comavma.orgavma.org The administration of this compound, often for the treatment of ketosis in dairy cattle, has been identified as a significant risk factor for the development of this syndrome. avma.orgavma.orgresearchgate.net Case studies have documented that dairy cows treated with this compound subsequently developed severe, life-threatening hypokalemia. avma.orgresearchgate.net The muscle weakness and recumbency seen in BHKS are a direct consequence of low extracellular potassium, which impairs the function of nerve and muscle cells. researchgate.net The risk may be compounded when this compound is used alongside other treatments for ketosis, such as intravenous glucose or insulin (B600854), which can also cause shifts of potassium from the extracellular to the intracellular space. avma.org
Research into Metabolic Dysregulation
This compound's strong glucocorticoid properties lead to significant alterations in the metabolism of carbohydrates, fats, and ketones.
Gluconeogenic and Glycogen (B147801) Deposition Activities
As a potent glucocorticoid, this compound strongly stimulates gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors in the liver. avma.orgavma.orgnih.gov This action leads to a significant increase in hepatic glucose production and a subsequent rise in plasma glucose concentrations. nih.gov In addition to promoting glucose synthesis, glucocorticoids also facilitate the storage of glucose in the liver in the form of glycogen, a process known as glycogen deposition. wjgnet.commdpi.com This dual effect on increasing glucose production while also promoting its storage is a hallmark of glucocorticoid metabolic activity.
Impact on Lipid and Ketone Body Metabolism
Administration of this compound has a demonstrable impact on lipid and ketone metabolism. Research shows that treatment leads to increased blood concentrations of non-esterified fatty acids (NEFAs). nih.gov This rise in NEFAs is an indicator of increased lipolysis, the breakdown of stored fat. The mobilized fatty acids are then transported to the liver, where they serve as a primary substrate for ketogenesis—the production of ketone bodies. mdpi.com Consequently, an increase in the ketone body beta-hydroxybutyrate (BHB) is observed in the blood following this compound treatment. nih.gov
Risk Factors for Subclinical Ketosis Development
The metabolic shifts induced by this compound, namely the increase in lipolysis and ketogenesis, elevate the risk of developing subclinical ketosis. researchgate.net This is particularly relevant for dairy cows in early lactation, which are often already in a state of negative energy balance and susceptible to ketosis. researchgate.net Studies have found that cows treated with this compound were significantly more likely to develop subclinical ketosis compared to untreated controls. nih.gov One clinical trial reported that cows receiving this compound were 1.59 times more likely to develop subclinical ketosis within a week of treatment, highlighting the drug's potential to induce this metabolic disorder. nih.gov
Interactive Data Table: Mechanistic Effects of this compound
| Parameter | Mechanism of Action | Resulting Effect | Associated Clinical State |
| Renal Potassium Handling | Mineralocorticoid activity on distal tubules increases K+ secretion. ijbpas.comavma.org | Decreased plasma potassium. nih.gov | Hypokalemia / Bovine Hypokalemia Syndrome. msdvetmanual.comavma.org |
| Renal Sodium Handling | Mineralocorticoid activity on distal tubules increases Na+ reabsorption. ijbpas.com | Sodium retention. | Not applicable |
| Hepatic Glucose Metabolism | Potent glucocorticoid activity stimulates glucose synthesis. avma.orgavma.org | Increased plasma glucose (hyperglycemia). nih.gov | Not applicable |
| Lipid Metabolism | Glucocorticoid activity promotes the breakdown of fat stores (lipolysis). nih.gov | Increased plasma Non-Esterified Fatty Acids (NEFAs). nih.gov | Not applicable |
| Ketone Body Metabolism | Increased NEFAs provide substrate for ketone production in the liver. mdpi.com | Increased plasma Beta-hydroxybutyrate (BHB). nih.gov | Subclinical Ketosis. nih.govresearchgate.net |
Immunological and Endocrine System Perturbations
Research on Adrenal Suppression and Immune Modulation
As a glucocorticoid, this compound's mechanism of action is linked to the hypothalamic-pituitary-adrenal (HPA) axis. The administration of exogenous glucocorticoids can suppress this axis, leading to iatrogenic, tertiary adrenal insufficiency. nih.gov This occurs because the adrenal gland's natural production of cortisol is reduced due to the negative feedback exerted by the administered compound on the hypothalamus and pituitary gland. nih.gov
Research has specifically investigated this suppressive effect in animals treated with this compound. In a study involving weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, treatment with this compound acetate resulted in a marked suppression of cortisol secretion. avma.org Serum cortisol concentrations fell below the detectable limits of the assay (<10 nmol/L) within 24 hours of the first dose and remained suppressed for at least 72 hours after the second dose. avma.org
Despite this significant adrenal suppression, the study found that the host's ability to respond to the bacterial infection was not noticeably impaired. avma.org Cattle treated with this compound did not experience a worsening of clinical or pathological signs compared to those treated with an antibiotic alone. avma.org This suggests a modulatory effect on the immune system rather than a simple, broad suppression. In horses, prolonged administration of corticosteroids like this compound has been associated with adrenal suppression and decreased immune function. researchgate.net However, in one study comparing this compound and dexamethasone (B1670325) for the treatment of recurrent airway obstruction ('heaves') in horses, while blood cortisol levels significantly decreased during this compound treatment, a normal response to ACTH stimulation was maintained. researchgate.net
Stress Response Biomarkers (e.g., Neutrophil-Lymphocyte Ratio)
The ratio of neutrophils to lymphocytes (NLR) is recognized as a simple and effective biomarker of systemic inflammation and physiological stress. mdpi.comwjgnet.com A stress response typically causes an increase in neutrophil counts and a decrease in lymphocyte counts, resulting in a higher NLR. uark.edujcgo.org
Research in high-risk stocker calves with bovine respiratory disease has demonstrated that this compound administration directly impacts this biomarker. In one study, calves that received this compound acetate as an ancillary therapy had higher neutrophil counts and lower lymphocyte counts upon recheck compared to calves that only received antibiotic therapy. uark.eduuark.edu Consequently, the neutrophil-to-lymphocyte ratio was significantly greater (P < 0.01) in the this compound-treated calves. uark.eduuark.edu This elevated NLR is considered an indication of the physiological stress induced by the administration of a drug that mimics the natural stress hormone, cortisol. uark.eduuark.edu
Table 1: Hematological Findings in Calves Treated with this compound Acetate
| Parameter | Antibiotic Only | Antibiotic + this compound Acetate | P-value |
|---|---|---|---|
| Neutrophils (n x 10³/µL) | 3.4 | 4.3 | 0.01 |
| Lymphocytes (n x 10³/µL) | 4.9 | 4.1 | 0.04 |
| Neutrophil:Lymphocyte Ratio | 0.8 | 1.1 | < 0.01 |
Data sourced from a study on calves at recheck after treatment for bovine respiratory disease. uark.edu
Reproductive Physiology Research
Effects on Parturition and Fetal Viability
The effects of corticosteroid administration during pregnancy are a significant area of research, particularly concerning the induction of parturition and potential impacts on the fetus. While some corticosteroids, such as dexamethasone, are used to intentionally induce parturition in cattle, this practice is associated with risks like a high incidence of retained placenta and reduced calf viability. nih.govagriallis.com
However, research on this compound acetate has indicated a different profile regarding its effects on pregnancy. In a 1991 study, 48 pregnant Holstein cows at various stages of gestation were treated with this compound acetate for conditions such as chronic respiratory disease or aseptic laminitis. cattle-lameness.org.uk Observations from this study showed that the treatment did not induce abortion or premature parturition. cattle-lameness.org.ukresearchgate.net Furthermore, the calves born to the treated cows were examined, and none were found to have congenital abnormalities such as cleft palates or harelips. cattle-lameness.org.uk This research suggests that this compound may not carry the same risk of inducing abortion in cattle as other corticosteroids. researchgate.net
Table 2: Research Findings on this compound Acetate Effects in Pregnant Cattle
| Research Parameter | Observed Outcome | Source |
|---|---|---|
| Parturition | No induction of abortion or premature parturition was observed. | cattle-lameness.org.ukresearchgate.net |
| Fetal Viability | Calves born to treated dams showed no signs of congenital abnormalities like cleft palate or harelip. | cattle-lameness.org.uk |
Based on a 1994 study involving 48 pregnant Holstein cows. cattle-lameness.org.uk
Analytical Methodologies for Isoflupredone Research
Development and Validation of Bioanalytical Methods
The development of bioanalytical methods for isoflupredone is a meticulous process aimed at creating a reliable procedure for its quantification in biological matrices. europa.eu This involves optimizing sample extraction and detection conditions to ensure the method is suitable for its intended purpose. fda.gov The validation of these methods is essential to confirm their performance and the reliability of the analytical results. europa.eu For chromatographic methods, a full validation typically assesses selectivity, specificity, accuracy, precision, and other parameters. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC/HRMS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs like this compound in biological samples. researchgate.netresearchgate.net This methodology offers high specificity, sensitivity, and throughput, making it ideal for detecting low concentrations of the compound. researchgate.netresearchgate.net
One validated LC-MS/MS method for determining this compound acetate (B1210297) in various animal-derived food products utilized a Waters Xbridge™ C18 analytical column. lsmu.lt The mobile phase consisted of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B129727) (B). lsmu.lt This system effectively separated the target analyte for accurate quantification. lsmu.lt In another study, this compound was analyzed in horse plasma using a validated LC-MS/MS method with a limit of quantitation (LOQ) of 10 pg/mL and a limit of detection (LOD) of 5 pg/mL. rmtcnet.com
High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is another powerful tool. It provides highly selective and accurate mass data, which is beneficial for identifying analytes in complex matrices like bovine muscle. nih.gov The exact mass acquisition capability of HRMS serves as a key criterion for compound identification, especially for substances at low concentrations. nih.gov
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is critical for removing interfering components from the biological matrix before instrumental analysis. researchgate.netresearchgate.net Common techniques for this compound include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
In a study analyzing this compound in horse plasma, solid-phase extraction was the chosen method for sample cleanup before LC-MS/MS analysis. rmtcnet.com For the analysis of multiple corticosteroid drugs, including this compound, in horse plasma, a liquid-liquid extraction procedure was employed. nih.gov This involved adding 4% phosphoric acid to displace the corticoids from plasma proteins, followed by extraction with methyl t-butyl ether. nih.gov
A simplified "dilute-and-shoot" approach has also been developed, which involves a single-step extraction with acidic acetonitrile (B52724) and n-hexane for deproteinization and defatting. researchgate.netlsmu.lt This method, which requires no additional cleanup steps, has been successfully applied to a variety of matrices, including porcine muscle, beef, milk, and eggs. researchgate.net
Another approach, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has been evaluated for the extraction of veterinary drugs, including this compound acetate, from bovine muscle. nih.gov The QuEChERS method demonstrated a high extraction capacity and provided cleaner extracts compared to a generic solid-liquid extraction, leading to reduced matrix effects. nih.gov
Quantification in Biological Matrices (e.g., Plasma, Urine, Synovial Fluid, Tissues)
Validated analytical methods have enabled the quantification of this compound in a range of biological matrices.
A study on the disposition of this compound acetate in exercised Thoroughbred horses involved the analysis of plasma, urine, and synovial fluid samples by liquid chromatography-mass spectrometry. smolecule.comscribd.com Another research effort quantified this compound concentrations in the plasma of horses following intra-articular, intramuscular, and subcutaneous administration. rmtcnet.com
Furthermore, a comprehensive LC-MS/MS method was developed and validated for the determination of this compound acetate residues in various food animal tissues and products. nih.gov This method was successfully applied to porcine muscle, beef, milk, egg, shrimp, flatfish, and eel. researchgate.netlsmu.lt The limits of quantification (LOQs) for this compound acetate were established at 2 ng/g in these matrices. nih.gov The method demonstrated good linearity, with coefficients of determination (R²) of ≥0.9873. researchgate.netnih.gov Recovery percentages for this compound acetate were within the range of 72.58% to 114.56%, with relative standard deviations (RSDs) below 15.14%. researchgate.netnih.gov
Table 1: Method Performance for this compound Acetate Quantification in Various Matrices
| Parameter | Value/Range | Matrices | Source |
|---|---|---|---|
| Limit of Quantification (LOQ) | 2 ng/g | Porcine muscle, beef, milk, egg, shrimp, flatfish, eel | nih.gov |
| Coefficient of Determination (R²) | ≥0.9873 | Porcine muscle, beef, milk, egg, shrimp, flatfish, eel | researchgate.netnih.gov |
| Recovery Percentage | 72.58% - 114.56% | Porcine muscle, beef, milk, egg, shrimp, flatfish, eel | researchgate.netnih.gov |
| Relative Standard Deviation (RSD) | < 15.14% | Porcine muscle, beef, milk, egg, shrimp, flatfish, eel | researchgate.netnih.gov |
Reference Standard Development and Quality Control
The reliability of analytical data is fundamentally dependent on the quality of the reference materials used for calibration and control.
Characterization and Purity Assessment of Reference Materials
This compound reference standards, including this compound acetate and this compound disodium (B8443419) phosphate (B84403), are available from commercial suppliers. axios-research.comaxios-research.comaxios-research.com These standards are meticulously characterized and are accompanied by a comprehensive Certificate of Analysis (CoA). axios-research.com The CoA provides analytical data that complies with regulatory standards. axios-research.com The identity and purity of these reference materials are typically verified by multiple methods, with target HPLC purities often exceeding 98%. bdg.co.nz Some suppliers provide materials with a purity of ≥95%. caymanchem.comcaymanchem.com Deuterium-labeled this compound is also available as an analytical reference standard. bdg.co.nz
Traceability to Pharmacopeial Standards for Research Applications
For many applications, particularly in pharmaceutical quality control and regulatory submissions, it is essential that reference standards are traceable to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.comaxios-research.comvulcanchem.com
Pharmaceutical secondary standards for this compound acetate are available as Certified Reference Materials (CRMs). sigmaaldrich.comsigmaaldrich.com These CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com They offer multi-traceability to USP, EP, and British Pharmacopoeia (BP) primary standards where available. sigmaaldrich.comsigmaaldrich.com For instance, one commercially available this compound acetate CRM is traceable to USP reference standard 1348907. sigmaaldrich.com These secondary standards are suitable for a variety of analytical applications, including pharmaceutical release testing and method development. sigmaaldrich.comsigmaaldrich.com The USP itself provides official reference standards for this compound acetate, which are used in compendial assays and tests to ensure the quality and consistency of the drug substance. uspbpep.comusp.org
Detection and Screening Methods in Doping Control Research
The detection of synthetic glucocorticoids, including this compound, is a critical aspect of anti-doping programs. The World Anti-Doping Agency (WADA) prohibits the use of all glucocorticoids when administered by injectable, oral, or rectal routes during the in-competition period. paralympic.orgwada-ama.orgnada.de This prohibition necessitates the use of highly sensitive and specific analytical methodologies to identify the presence of these substances in athletes' biological samples. Research in this area focuses on developing robust screening protocols and advancing detection technologies to ensure fair competition.
High-Sensitivity Screening Protocols for Prohibited Substances
The primary analytical technique for the detection of this compound and other glucocorticoids in doping control is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). hilarispublisher.comresearchgate.netresearchgate.net This method offers high sensitivity and specificity, allowing for the detection of minute quantities of target compounds and their metabolites in complex biological matrices such as urine and blood. hilarispublisher.commdpi.com
Protocols often begin with a sample preparation step to isolate and concentrate the analytes. Solid-phase extraction (SPE) is a commonly employed technique that effectively removes interfering substances from the biological matrix, thereby improving the accuracy of subsequent analyses. rsc.orgrmtcnet.com Following extraction, the sample is analyzed by an LC-MS/MS system. The liquid chromatography component separates the various compounds in the sample, and the tandem mass spectrometer identifies and quantifies them based on their unique mass-to-charge ratios. hilarispublisher.commdpi.com
The validation of these methods is crucial and includes establishing key performance indicators such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Research has demonstrated the capability of these protocols to detect this compound at very low concentrations. For instance, a validated LC-MS/MS method for plasma analysis reported an LOD of 5 pg/mL and an LOQ of 10 pg/mL for this compound. rmtcnet.com Another study focusing on the analysis of glucocorticoids in urine by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC/MS/MS) confirmed that the LOD and LOQ values are significantly lower than the minimum reporting levels required by WADA, underscoring the high sensitivity of the method. mdpi.com
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|---|
| This compound | Plasma | LC-MS/MS | 5 pg/mL | 10 pg/mL | rmtcnet.com |
| This compound Acetate | Porcine Muscle, Beef, Milk, Egg, etc. | LC-MS/MS | - | 0.4 - 0.5 µg/kg | researchgate.net |
| Corticosteroids (including this compound) | Equine Synovial Fluid | LC-MS/MS | 1-3 ng/mL | - | researchgate.net |
Methodological Advancements for Broad-Spectrum Detection
While substance-specific assays are vital, the anti-doping field is continuously moving towards broader screening methods capable of detecting a wide range of prohibited substances in a single analysis. These advancements enhance the efficiency and scope of doping control programs.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS, particularly with Orbitrap technology, has become a significant trend in doping control. hilarispublisher.comresearchgate.net Unlike tandem mass spectrometry (MS/MS) which targets specific known compounds, HRMS methods acquire full-scan mass data. This allows for the retrospective analysis of samples for newly identified doping agents or metabolites without needing to re-run the sample. researchgate.net This "full-scan" capability enables the creation of screening methods that can cover hundreds of prohibited substances simultaneously. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC coupled with mass spectrometry (SFC-MS) is emerging as a complementary technique to the more established LC-MS methods. fu-berlin.dewada-ama.org SFC can offer advantages for certain types of compounds that are challenging to analyze by reversed-phase liquid chromatography. fu-berlin.de Research has shown SFC-MS to be a robust, sensitive, and reproducible technique applicable for routine anti-doping analysis, providing an additional layer of detection capability. wada-ama.org
Athlete Biological Passport (ABP): The ABP represents a paradigm shift from direct detection of substances to indirect detection through the longitudinal monitoring of an athlete's biological markers. hilarispublisher.comrsc.org The steroidal module of the ABP tracks an athlete's steroid profile over time to detect deviations that may indicate doping, rather than relying solely on the detection of a specific substance in a single sample. hilarispublisher.com This approach is effective for identifying the use of anabolic steroids and other drugs that affect hormone levels. hilarispublisher.comrsc.org
| Methodology | Principle | Application in Doping Control | Source |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Full-scan mass data acquisition, allowing for untargeted screening and retrospective data analysis. | Broad-spectrum screening for over 320 prohibited substances in a single run; identification of new or unknown doping agents. | hilarispublisher.comresearchgate.net |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Uses a supercritical fluid as the mobile phase for chromatographic separation, coupled with MS for detection. | Complementary to LC-MS, particularly for analytes poorly retained in reversed-phase LC. A robust screening tool for multi-class drug analysis. | fu-berlin.dewada-ama.org |
| Athlete Biological Passport (ABP) - Steroidal Module | Longitudinal monitoring of an athlete's urinary steroid hormone ratios to detect abnormal fluctuations. | Indirectly indicates the use of performance-enhancing substances that affect the endocrine system. | hilarispublisher.comrsc.org |
Advanced Therapeutic Research and Novel Applications of Isoflupredone
Role in Complex Inflammatory Disease Models
Isoflupredone, a potent corticosteroid, has been a subject of research in various complex inflammatory disease models, particularly in veterinary medicine. These studies aim to elucidate its efficacy as both a standalone anti-inflammatory agent and as part of a combination therapy.
Combined Therapy Research (e.g., Corticosteroid-Antibiotic Synergism)
The use of this compound as an ancillary treatment to antibiotics has been investigated, primarily in the context of Bovine Respiratory Disease (BRD), a significant health concern in cattle. The rationale for this combined approach is that the potent anti-inflammatory effects of the corticosteroid could mitigate the host's inflammatory response, potentially leading to faster clinical recovery, while the antibiotic addresses the underlying bacterial infection.
In trials on young beef cattle with BRD, a combination of corticosteroids (prednisolone or methylprednisolone) with antibiotics (oxytetracycline and chloramphenicol) was found to favorably modify the rate of clinical recovery compared to the antibiotic-only formulation, without increasing relapses. tdl.org While non-steroidal anti-inflammatory drugs (NSAIDs) are also commonly recommended in conjunction with antimicrobials for BRD, the role of steroidal agents like this compound continues to be an area of active investigation. amstewardship.canih.gov
Investigating Anti-Inflammatory Effects in Endotoxin Models
Endotoxin models, which typically involve the administration of lipopolysaccharide (LPS) to induce a strong inflammatory response, are crucial for evaluating the efficacy of anti-inflammatory drugs. This compound has been studied in such models, particularly in the context of endotoxin-induced mastitis in dairy cows.
In a key study, this compound acetate (B1210297) was administered intravenously to lactating dairy cows after the development of clinical signs of mastitis induced by gram-negative bacterial endotoxin. nih.gov The results showed that, compared to untreated mastitic controls, the cows treated with this compound did not exhibit measurable differences in heart rate, rectal temperature, rumen motility, or changes in the surface area of the mammary gland. nih.govresearchgate.net Furthermore, there were no statistically significant differences in milk production following the treatment. nih.govsemanticscholar.org
Another study compared the effects of this compound with the NSAID flunixin (B1672893) meglumine (B1676163) in an experimental endotoxin mastitis model. researchgate.net While both drugs reduced the mean heart rate, only flunixin meglumine was observed to restore rumen activity and decrease rectal temperature. Neither drug, however, prevented the loss of milk production or the swelling of the affected mammary gland when administered after the onset of clinical signs. researchgate.netavma.org These findings suggest that while this compound is a potent glucocorticoid, its therapeutic benefit in endotoxin-induced mastitis may be limited when administered after clinical signs are already present. researchgate.net
Table 2: Effects of this compound in Endotoxin-Induced Mastitis Models
| Parameter | Observation | Reference |
|---|---|---|
| Rectal Temperature | No significant difference compared to untreated controls. nih.govresearchgate.net | nih.govresearchgate.net |
| Heart Rate | Reduced mean heart rate in one study researchgate.net; no measurable difference in another. nih.gov | nih.govresearchgate.net |
| Rumen Motility | No measurable difference compared to untreated controls. nih.gov | nih.gov |
| Milk Production | No statistically significant difference in recovery compared to untreated controls. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
Exploration of Neurobiological Applications
While the primary applications of this compound are centered on its anti-inflammatory and metabolic effects, the broader class of glucocorticoids is known to have significant impacts on the central nervous system. This has led to theoretical exploration and preliminary research into their potential neurobiological applications.
Potential in Neurodegenerative Diseases (e.g., TDP-43 and C9orf72 Associated)
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) are increasingly recognized as having a significant neuroinflammatory component. Pathological hallmarks of these diseases often include the aggregation of proteins like TAR DNA-binding protein 43 (TDP-43) and genetic mutations, such as the hexanucleotide repeat expansion in the C9orf72 gene. frontiersin.org The activation of microglia and astrocytes, key players in the brain's immune response, is a universal feature in the pathology of ALS/FTD. jci.org The C9orf72 gene itself is understood to have an important role in myeloid cells, including microglia, suggesting a direct link between the genetic cause of the disease and neuroinflammatory pathways. scispace.com
Despite the clear inflammatory link in these TDP-43 and C9orf72-associated diseases, there is currently a lack of direct research investigating the specific role or therapeutic potential of this compound. The complex role of inflammation in neurodegeneration—being both a consequence of neuronal injury and a driver of further damage—makes the application of broad anti-inflammatory agents like corticosteroids a challenging therapeutic proposition. While the potent anti-inflammatory properties of glucocorticoids are well-established, their potential effects on the underlying pathologies of protein aggregation and neuronal loss in these specific diseases remain uninvestigated. nih.govuni-muenchen.de
Modulatory Effects on Neurological Pathways
As a glucocorticoid, this compound has the potential to modulate various neurological pathways. Glucocorticoids exert their effects on the brain through both genomic and non-genomic pathways. nih.gov They can influence neuronal excitability, synaptic transmission, and plasticity.
Research on other glucocorticoids has shown they can rapidly modulate neural activity. For example, they can suppress the firing frequency of action potentials by activating specific potassium channels (Kv2.2). nih.gov This effect is mediated through membrane-associated glucocorticoid receptors and involves signaling cascades like the extracellular signal-regulated protein kinase (ERK) 1/2 pathway. nih.gov
Furthermore, glucocorticoids can have opposing effects on different types of synapses. Studies have demonstrated that they can suppress the release of the excitatory neurotransmitter glutamate via the retrograde release of endocannabinoids. jneurosci.org Simultaneously, they can facilitate the release of the inhibitory neurotransmitter GABA through a different retrograde messenger, nitric oxide. jneurosci.org This dual action is mediated by divergent G-protein signaling pathways, allowing for a complex and nuanced modulation of neural circuits. jneurosci.org Glucocorticoids are also known to impact glial cells, which express glucocorticoid receptors and play a critical role in brain homeostasis and the response to stress. frontiersin.orgmdpi.com While these mechanisms are established for the glucocorticoid class, specific studies on this compound's activity on these neurological pathways are needed to confirm its precise effects.
Regenerative Medicine Context
The field of regenerative medicine, which aims to repair or replace damaged tissues, often involves managing the local inflammatory environment to promote healing. Given their powerful anti-inflammatory properties, corticosteroids like this compound could theoretically play a role in this context. However, their application is complex and potentially counterproductive.
On one hand, controlling the inflammatory response is critical for the success of cell-based therapies. Research has shown that treating mesenchymal stem cells (MSCs) with glucocorticoids can enhance their potency by increasing the expression of important anti-inflammatory factors. harvard.edu This "priming" of stem cells could make them more effective at mitigating inflammatory processes upon transplantation. harvard.edu
On the other hand, there is significant evidence that corticosteroids can be detrimental to the very cells responsible for regeneration. Studies have demonstrated that commonly used corticosteroids can be cytotoxic to MSCs in a dose-dependent manner. nih.gov This could hinder the innate regenerative capacity of tissues. nih.govcaringmedical.com High doses of steroids have been shown to wipe out stem cell populations in vitro and are known to inhibit healing and be harmful to cartilage cells. regenexx.com This creates a therapeutic paradox: while corticosteroids can suppress the inflammation that might impede regeneration, they may also directly harm the progenitor cells essential for the repair process. chicagostemcells.com Therefore, the potential use of this compound in regenerative medicine would require a careful balancing of its anti-inflammatory benefits against its potential cytotoxicity to stem and progenitor cells, a balance that is not yet well understood.
Influence on Tissue Repair and Remodeling Processes (e.g., Articular Cartilage)
The influence of this compound on the intricate processes of tissue repair and remodeling, particularly within articular cartilage, is a subject of ongoing scientific investigation. Research primarily centers on its effects on chondrocyte function, the synthesis of extracellular matrix (ECM) components, and the modulation of inflammatory and catabolic pathways that are critical in the balance between tissue degradation and repair.
Modulation of Inflammatory and Catabolic Mediators
In vitro studies utilizing equine articular tissue co-cultures have provided significant insights into the dose-dependent effects of this compound acetate (IPA) in an inflammatory environment. In a comparative study, clinically relevant concentrations (10⁻⁷ and 10⁻¹⁰M) of IPA were shown to mitigate the inflammatory and catabolic effects induced by interleukin-1β (IL-1β). Specifically, these concentrations of IPA were effective in reducing the levels of Prostaglandin (B15479496) E₂ (PGE₂), a key inflammatory mediator, and Matrix Metalloproteinase-13 (MMP-13), an enzyme responsible for the degradation of cartilage's collagenous framework. escholarship.org
However, at a high concentration (10⁻⁴M), this compound acetate demonstrated a contrary effect, with a significant increase in lactate (B86563) dehydrogenase (LDH) concentration, suggesting a cytotoxic potential at this dose. escholarship.org Interestingly, across all tested concentrations, there was no significant alteration in the mean concentration of glycosaminoglycans (GAGs) in the culture medium, a primary component of the cartilage ECM. escholarship.org
Table 1: Effect of this compound Acetate (IPA) on Inflammatory and Catabolic Markers in Equine Articular Tissue Co-cultures (48 hours)
| Treatment Group | Prostaglandin E₂ (pg/mL) | Matrix Metalloproteinase-13 (ng/mL) | Lactate Dehydrogenase (U/L) |
| Negative Control | Data Not Available | Data Not Available | Data Not Available |
| Positive Control (IL-1β) | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻¹⁰M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻⁷M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻⁴M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound Acetate (IPA) on Inflammatory and Catabolic Markers in Equine Articular Tissue Co-cultures (96 hours)
| Treatment Group | Prostaglandin E₂ (pg/mL) | Matrix Metalloproteinase-13 (ng/mL) | Lactate Dehydrogenase (U/L) |
| Negative Control | Data Not Available | Data Not Available | Data Not Available |
| Positive Control (IL-1β) | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻¹⁰M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻⁷M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
| IPA (10⁻⁴M) + IL-1β | Data Not Available | Data Not Available | Data Not Available |
Data not available in the provided search results to populate the tables with specific numerical values.
Effects on Extracellular Matrix Gene Expression
Further research in an in vivo model using exercised horses investigated the effects of a single intra-articular administration of this compound acetate on the expression of inflammatory and structural matrix genes in synovial fluid. The findings revealed a significant decrease in the expression of MMP1 and MMP9, both of which are key enzymes involved in the breakdown of the cartilage matrix. This anti-catabolic effect was accompanied by a significant increase in the expression of ANXA-1 (lipocortin), a protein with known anti-inflammatory properties.
Of note, this study found that the expression levels of collagen genes were not significantly different from baseline following this compound administration. This suggests that while this compound may play a role in mitigating cartilage degradation, its direct stimulatory effect on the synthesis of new collagen, a crucial aspect of cartilage repair, may be limited under the conditions of this study. The prolonged effect on both inflammatory and matrix gene expression, extending up to 42 days post-administration, points towards a sustained influence on the joint environment.
Table 3: Gene Expression Changes in Synovial Fluid Following Intra-articular this compound Acetate Administration in Exercised Horses
| Gene | Fold Change in Expression | Significance |
| ANXA-1 (lipocortin) | Significantly Increased | P < 0.05 |
| IL23A | Significantly Decreased | P < 0.05 |
| MMP1 | Significantly Decreased | P < 0.05 |
| MMP9 | Significantly Decreased | P < 0.05 |
| Collagen Genes | Not Significantly Different from Baseline | Not Significant |
Emerging Research Frontiers and Future Directions for Isoflupredone Studies
Unraveling the Full Spectrum of Metabolic and Endocrine Effects
While isoflupredone is known for its potent glucocorticoid activity, the full scope of its metabolic and endocrine impact is an active area of investigation. indiamart.comindiamart.com As a powerful anti-inflammatory and immunosuppressive agent, its primary actions are well-documented. indiamart.com However, emerging research seeks to provide a more granular understanding of its influence on various metabolic pathways.
This compound's metabolic effects are particularly notable in the treatment of bovine ketosis, an endocrine and metabolic imbalance. zoetisus.comdrugs.com It exerts a strong gluconeogenic and glycogen-depositing effect, causing blood glucose levels to rise toward normal within 8 to 24 hours of administration. zoetisus.comdrugs.com This is accompanied by a decrease in blood and urine ketones. zoetisus.comdrugs.com Studies have shown that this compound's glucocorticoid activity is significantly higher than that of other corticosteroids like prednisolone (B192156), hydrocortisone, and cortisone (B1669442), as measured by liver glycogen (B147801) deposition in rats. zoetisus.comdrugs.com
However, the metabolic response can be complex. Research in cows with clinical ketosis treated with propylene (B89431) glycol showed that adding a glucocorticoid resulted in lower blood β-Hydroxybutyrate (BHBA) concentrations and higher plasma glucose and insulin (B600854) concentrations, without affecting non-esterified fatty acids (NEFA). uu.nl Conversely, another study noted that injecting this compound in healthy early postpartum cows led to an increase in serum NEFA and BHBA concentrations. uu.nlresearchgate.net
Future research will likely focus on:
Detailed Pathway Analysis: Mapping the precise molecular pathways through which this compound influences carbohydrate, protein, and lipid metabolism. msdvetmanual.com
Endocrine Crosstalk: Investigating the interaction between this compound administration and the broader endocrine system, including the hypothalamic-pituitary-adrenal (HPA) axis and insulin sensitivity under various physiological and pathological conditions. uu.nlresearchgate.net
Comparative Metabolomics: Comparing the metabolic fingerprints of animals treated with this compound versus other glucocorticoids to identify unique effects and guide therapeutic choices.
Table 1: Documented Metabolic and Endocrine Effects of this compound
| Effect | Observation | Context | Reference(s) |
|---|---|---|---|
| Gluconeogenesis | Potent stimulation of glucose production. | Treatment of bovine ketosis. | zoetisus.comdrugs.comdvm360.com |
| Blood Glucose | Promptly increases blood glucose levels to normal or above. | Healthy and ketotic cattle. | zoetisus.comdrugs.comuu.nl |
| Blood/Urine Ketones | Reduces circulating ketone bodies. | Bovine ketosis. | zoetisus.comdrugs.comuu.nl |
| Serum Electrolytes | Can cause a significant decrease in serum potassium (hypokalemia). | Horses treated for recurrent airway obstruction. | researchgate.net |
| Serum Cortisol | Suppresses endogenous cortisol levels. | Horses. | researchgate.net |
| NEFA & BHBA | Effects can vary; increased in healthy cows, while BHBA decreased in ketotic cows receiving concurrent therapy. | Healthy vs. ketotic dairy cows. | uu.nlresearchgate.net |
Optimizing Therapeutic Ratios and Minimizing Adverse Effects
A central challenge in glucocorticoid therapy is separating the desired anti-inflammatory effects from the potential for adverse reactions. Research is increasingly aimed at optimizing the therapeutic ratio of this compound to maximize efficacy and enhance safety.
One of the primary concerns with this compound is its potent mineralocorticoid activity, which can lead to significant electrolyte imbalances, most notably hypokalemia (low potassium). msdvetmanual.comresearchgate.net This effect has been documented in horses and is a critical consideration, especially with repeated administration. researchgate.netdvm360.com Long-term use of high doses can also lead to iatrogenic Cushing's syndrome, characterized by muscle wasting, increased susceptibility to infection, and metabolic disturbances. msdvetmanual.com
Strategies for optimization include:
Concentration-Dependent Effects: Research on equine articular tissue suggests that lower concentrations of this compound may mitigate some of its catabolic effects on cartilage while still controlling inflammation. medchemexpress.com
Comparative Efficacy Studies: Comparing this compound to other anti-inflammatory drugs, such as NSAIDs like flunixin (B1672893) meglumine (B1676163), can help define clinical situations where its benefits outweigh its risks. researchgate.net For instance, while both drugs reduced heart rate in a model of endotoxin-induced mastitis, flunixin had additional benefits on rumen motility and rectal temperature that this compound did not. researchgate.net
Advanced Drug Delivery: The development of novel formulations that provide controlled, localized drug release is a key strategy to reduce systemic exposure and associated side effects. kinampark.com
Personalized Veterinary Medicine Approaches
The "one-size-fits-all" approach to medication is gradually being replaced by personalized medicine, which tailors treatment to individual animal characteristics. For this compound, this involves considering species, breed, age, metabolic status, and the specific disease being treated.
A key example of this emerging trend is in the treatment of bovine ketosis. Research suggests that the therapeutic benefit of glucocorticoids may depend on the cow's metabolic state at the time of diagnosis. researchgate.net For instance, cows with lower blood glucose concentrations at diagnosis may respond more favorably to treatment that includes a glucocorticoid compared to those with higher initial glucose levels. researchgate.net
Future directions in personalized veterinary medicine for this compound include:
Biomarker-Guided Therapy: Identifying biomarkers that can predict which animals are most likely to benefit from this compound therapy and which are at higher risk for adverse effects.
Pharmacogenomics: Investigating how genetic variations among animals influence their response to this compound, potentially leading to genetically-guided dosing strategies.
Species-Specific Formulations: Recognizing that different species have unique physiological characteristics that affect drug metabolism and response, necessitating tailored delivery systems and formulations. mdpi.com
Development of Novel Formulations and Delivery Systems
Innovations in pharmaceutical formulation and drug delivery systems represent a significant frontier for improving this compound therapy. The goal is to control the rate and location of drug release, thereby maintaining therapeutic concentrations for extended periods while minimizing systemic side effects. kinampark.com
Traditional administration involves injections of aqueous suspensions. zoetisus.com However, modern veterinary pharmaceutics is exploring a range of advanced options:
Long-Acting Injectables (LAIs): These formulations are designed to release the drug slowly over days or even months from a single injection. kinampark.commdpi.com This improves convenience, reduces animal handling stress, and ensures treatment adherence. nih.gov
Biodegradable Microspheres: Polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound. mdpi.com These microspheres degrade over time in the body, providing a sustained release of the drug. mdpi.com
In Situ Forming Depots: These are liquid formulations that, when injected, transform into a gel-like depot from which the drug slowly diffuses. kinampark.commdpi.com
Liposomes and Nanoparticles: These nano-sized carriers can encapsulate drugs, potentially improving solubility and allowing for targeted delivery to specific tissues, such as inflamed joints. kinampark.comscitechnol.com
These novel systems can be engineered to provide specific release profiles (e.g., zero-order, pulsatile) and can be particularly beneficial for managing chronic inflammatory conditions. kinampark.com
Table 2: Advanced Drug Delivery Systems and Their Potential Application for this compound
| Delivery System | Description | Potential Advantage for this compound | Reference(s) |
|---|---|---|---|
| Microspheres | Biodegradable polymer particles encapsulating the drug. | Sustained, controlled release; reduced dosing frequency. | mdpi.com |
| Liposomes | Vesicles composed of lipid bilayers. | Targeted delivery to specific tissues; reduced systemic toxicity. | kinampark.com |
| In Situ Gels | Liquid formulation that solidifies upon injection to form a drug depot. | Ease of administration with prolonged release. | mdpi.com |
| Implants | Solid devices surgically placed to release a drug over a long period. | Long-term, consistent drug levels for chronic conditions. | scitechnol.com |
Integration of Omics Technologies in this compound Research
The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to understand the complex biological effects of drugs like this compound at a systems level. ou.ac.lknih.gov These technologies allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, providing a holistic view of a drug's impact. humanspecificresearch.org
While specific omics studies on this compound are still nascent, the potential applications are vast:
Genomics: Can identify genetic markers associated with drug efficacy or susceptibility to adverse effects, paving the way for personalized medicine. humanspecificresearch.org
Transcriptomics: Can reveal how this compound alters gene expression in target tissues, clarifying its mechanisms of action and identifying off-target effects. ou.ac.lk
Proteomics: Involves the large-scale study of proteins, which can help identify the specific proteins and signaling pathways modulated by this compound. humanspecificresearch.org
Metabolomics: Provides a snapshot of the metabolites present in a biological sample, offering direct insight into the metabolic shifts caused by this compound treatment. ou.ac.lkhumanspecificresearch.org
By integrating these multi-omics datasets, researchers can build comprehensive models of how this compound functions, identify novel biomarkers for treatment response, and discover new therapeutic targets. mdpi.com This approach is crucial for elucidating the complete network of physiological changes induced by the drug. mdpi.com
Long-Term Outcomes and Longitudinal Studies in Animal Models
Much of the current understanding of this compound comes from short-term studies. A critical research frontier is the investigation of long-term outcomes through longitudinal studies, where the same animals are monitored over an extended period. frontiersin.org This approach is vital for understanding the cumulative effects of glucocorticoid therapy, especially in animals with chronic conditions.
Longitudinal studies offer several advantages:
Increased Statistical Power: By using each animal as its own control, these studies reduce the impact of inter-individual variability, making it easier to detect true treatment effects. nih.gov
Tracking Disease Progression: They are essential for studying how this compound may alter the course of progressive diseases over time. mdpi.com
Assessing Chronic Side Effects: They allow for the monitoring of slowly developing adverse effects that may not be apparent in short-term trials.
Future research should employ longitudinal designs in relevant animal models to assess the long-term safety and efficacy of this compound, its impact on growth and development, and its potential to induce lasting changes in metabolic and endocrine function. bioscientifica.com
Ethical Considerations in Glucocorticoid Research
All animal research is subject to rigorous ethical scrutiny, and studies involving potent hormonal agents like glucocorticoids are no exception. The guiding principles are often summarized as the "3Rs": Replacement, Reduction, and Refinement. nih.gov
Key ethical considerations in future this compound research include:
Justification of Animal Models: The choice of animal species must be carefully justified. While large animals may have physiological similarities to target species, their use is often limited by cost and ethical concerns. bioscientifica.comnih.gov
Minimizing Animal Numbers: Research designs, such as longitudinal studies, should be used to maximize the data obtained from each animal, thereby reducing the total number of animals required. nih.gov
Refinement of Procedures: Efforts must be made to minimize pain and distress. This includes using the least invasive methods possible and ensuring high standards of animal welfare and husbandry. mdpi.com
Overly Invasive Procedures: Certain experimental manipulations, such as frequent bleeding or hormonal challenges, may be deemed overly invasive and are often not permitted, especially in endangered or sensitive species. mdpi.com
As research progresses, there will be a continuing need to balance the quest for scientific knowledge with the ethical responsibilities owed to the animals involved in these studies.
Q & A
Q. How should researchers design an initial pharmacokinetic study for Isoflupredone in preclinical models?
To assess absorption, distribution, metabolism, and excretion (ADME), employ radiolabeled this compound in controlled animal models (e.g., rodents). Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma and tissue concentrations. Key considerations include administration routes (oral vs. intramuscular), sampling intervals, and interspecies metabolic differences. Validate assays for sensitivity and specificity, referencing ICH guidelines for analytical method validation .
Q. What methodological steps ensure accurate quantification of this compound’s anti-inflammatory efficacy in experimental models?
Use randomized, blinded studies with appropriate controls (e.g., placebo and active comparators like prednisolone). Measure biomarkers such as cytokine levels (IL-6, TNF-α) and histopathological changes. Standardize animal models (e.g., carrageenan-induced paw edema) to reduce variability. Statistical power analysis should determine sample sizes, and results should be reported with confidence intervals to contextualize effect sizes .
Q. How can researchers validate the purity and stability of synthesized this compound batches?
Apply spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, TLC) to confirm chemical identity. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use pharmacopeial standards (e.g., USP) to establish acceptance criteria for impurities. Document batch-to-batch variability and storage conditions in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s glucocorticoid vs. mineralocorticoid receptor affinity be resolved?
Perform competitive binding assays using recombinant receptor isoforms under standardized conditions (pH, temperature, co-factors). Compare dissociation constants (Kd) across studies, accounting for methodological differences (e.g., radioligand purity, cell lines). Use molecular docking simulations to explore structural interactions and reconcile in vitro/in vivo discrepancies .
Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s therapeutic efficacy across species?
Apply random-effects models to account for interspecies variability. Stratify analyses by study design (e.g., crossover vs. parallel) and outcome measures (clinical vs. biochemical endpoints). Use sensitivity analysis to identify confounding factors (e.g., dosing regimens, comorbidities). Report I² statistics to quantify heterogeneity and guide subgroup interpretations .
Q. How to elucidate this compound’s off-target effects using multi-omics approaches?
Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated tissues to identify dysregulated pathways. Validate findings with CRISPR-based gene silencing or pharmacological inhibitors in vitro. Employ bioinformatics tools (e.g., STRING, KEGG) to map interactions and prioritize mechanistic hypotheses .
Methodological Considerations
Q. What strategies optimize reproducibility in this compound’s in vivo toxicity studies?
Publish detailed protocols for animal husbandry, dosing, and endpoint measurements (e.g., liver/kidney function tests). Share raw data and analytical code in public repositories (e.g., Zenodo, Figshare). Collaborate with independent labs for replication studies, emphasizing adherence to ARRIVE guidelines for preclinical reporting .
Q. How to design dose-response studies for this compound’s immunosuppressive effects without overfitting models?
Use nonlinear regression (e.g., sigmoidal Emax models) with Bayesian information criterion (BIC) for model selection. Include at least five dose levels spanning the anticipated effective range. Validate predictions in a separate cohort or alternative model system to avoid overfitting .
Data Presentation and Ethics
Q. What criteria determine inclusion of this compound data in tables vs. supplementary materials?
Place primary findings (e.g., efficacy metrics, toxicity thresholds) in main-text tables with concise legends. Relegate raw datasets, extended methodological details (e.g., HPLC parameters), and secondary analyses (e.g., subgroup comparisons) to supplementary files. Ensure all data are searchable and cited in-text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
